Platyphylline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4Z,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4,11,13-15,22H,5-10H2,1-3H3/b12-4-/t11-,13-,14-,15-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHCJHQOYFUIMG-REYNEDSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C[C@H]([C@@](C(=O)OC[C@H]2CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66641-38-1 (hydrochloride) | |
| Record name | Platyphylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701020155 | |
| Record name | Platyphylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-78-4 | |
| Record name | Platyphylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platyphylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platyphylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Platyphylline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PLATYPHYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A91172AJBY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Platyphylline's Interaction with Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platyphylline is a naturally occurring alkaloid that functions as a non-selective competitive antagonist at muscarinic acetylcholine receptors (mAChRs). This guide provides an in-depth overview of the mechanism of action of this compound on these receptors. Due to the limited availability of specific binding affinity data for this compound across all muscarinic receptor subtypes in publicly accessible literature, this document will focus on the established general principles of non-selective muscarinic antagonism, supported by detailed methodologies for the characterization of such compounds. The guide includes summaries of muscarinic receptor characteristics, detailed experimental protocols for receptor binding and functional assays, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.
Introduction to Muscarinic Receptors
Muscarinic acetylcholine receptors are a subtype of G protein-coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine (ACh).[1] They are widely distributed throughout the central and peripheral nervous systems and are involved in a vast array of physiological functions, including heart rate regulation, smooth muscle contraction, and glandular secretions.[2] There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with a unique tissue distribution and signaling pathway.[3]
These subtypes can be broadly categorized into two families based on their G protein coupling:
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4]
-
M2 and M4 Receptors: These receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] The βγ subunits of these G proteins can also directly modulate the activity of certain ion channels, such as inwardly rectifying potassium channels.
The diverse physiological roles and signaling mechanisms of muscarinic receptor subtypes make them important therapeutic targets for a variety of diseases.
This compound: A Non-Selective Muscarinic Antagonist
This compound acts as a competitive antagonist at muscarinic receptors. This means that it binds to the same site as the endogenous ligand, acetylcholine, but does not activate the receptor. By occupying the binding site, this compound prevents acetylcholine from binding and initiating downstream signaling cascades. The antagonism is surmountable, meaning that its effect can be overcome by increasing the concentration of the agonist (acetylcholine).
Table 1: General Characteristics of Muscarinic Receptor Subtypes
| Receptor Subtype | G Protein Coupling | Primary Signaling Pathway | General Location |
| M1 | Gq/11 | ↑ IP3, DAG, Ca2+ | CNS, autonomic ganglia |
| M2 | Gi/o | ↓ cAMP, K+ channel activation | Heart, CNS, smooth muscle |
| M3 | Gq/11 | ↑ IP3, DAG, Ca2+ | Smooth muscle, glands, CNS |
| M4 | Gi/o | ↓ cAMP | CNS |
| M5 | Gq/11 | ↑ IP3, DAG, Ca2+ | CNS (substantia nigra) |
Experimental Protocols for Characterizing Muscarinic Antagonists
To determine the binding affinity and functional potency of a muscarinic antagonist like this compound, a series of in vitro experiments are typically performed.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor subtype.[6] This is typically expressed as the inhibition constant (Ki).
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes:
-
Culture cells stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist) to each well.
-
Add increasing concentrations of the unlabeled antagonist (the "competitor," e.g., this compound).
-
To determine non-specific binding, add a high concentration of a known non-selective muscarinic antagonist (e.g., atropine) to a set of wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays are used to determine the potency of an antagonist in inhibiting the physiological response to an agonist. This is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocol: In Vitro Smooth Muscle Contraction Assay (e.g., Guinea Pig Ileum)
-
Tissue Preparation:
-
Euthanize a guinea pig and dissect a segment of the ileum.
-
Mount a small section of the ileum in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Connect the tissue to an isometric force transducer to measure muscle contraction.
-
-
Concentration-Response Curve:
-
Allow the tissue to equilibrate under a resting tension.
-
Construct a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) by adding increasing concentrations of the agonist to the organ bath and recording the resulting contraction.
-
-
Antagonist Incubation:
-
Wash the tissue to remove the agonist and allow it to return to baseline.
-
Add a fixed concentration of the antagonist (e.g., this compound) to the organ bath and incubate for a predetermined period to allow for equilibrium.
-
-
Shifted Concentration-Response Curve:
-
In the continued presence of the antagonist, construct a second cumulative concentration-response curve for the agonist.
-
Repeat steps 3 and 4 with increasing concentrations of the antagonist.
-
-
Data Analysis (Schild Plot):
-
For each antagonist concentration, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist).
-
Create a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
The x-intercept of the Schild plot provides the pA2 value. A slope of 1 is indicative of competitive antagonism.
-
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the two main families of muscarinic receptors.
Caption: Gq/11-coupled muscarinic receptor signaling pathway.
Caption: Gi/o-coupled muscarinic receptor signaling pathway.
Experimental Workflow for Antagonist Characterization
The following diagram outlines the general workflow for characterizing a muscarinic receptor antagonist.
References
- 1. Antagonism of morphine action on brain acetylcholine release by methylxanthines and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological profile of selective muscarinic receptor antagonists on guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Platyphylline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platyphylline, a pyrrolizidine alkaloid (PA) with a saturated necine base, has garnered interest for its pharmacological properties, distinct from its hepatotoxic unsaturated counterparts. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its quantitative occurrence in various plant species. It further elucidates the biosynthetic pathway of this compound, from its primary metabolic precursors to the final esterified molecule. Detailed experimental protocols for the extraction, purification, and analysis of this compound are provided, along with diagrammatic representations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for research and development purposes.
Natural Sources of this compound
This compound is primarily found in plants belonging to the Senecio genus of the Asteraceae family. The principal source for the commercial production of this compound is Senecio platyphyllus and its related species.[1][2]
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary depending on the plant species, geographical location, and harvesting time. The following table summarizes the reported yields of this compound and total alkaloids from various sources.
| Plant Species | Geographic Origin | Plant Part | Total Alkaloid Content (% of air-dry mass) | This compound Hydrotartrate Yield (% of air-dry mass) | Reference |
| Senecio platyphylloides | Georgia | Aerial Part | 0.77% | 0.1-0.2% | [3] |
| Senecio platyphylloides | China | Aerial Part | 0.58% | 0.05% (with sarracine) | [3] |
| Senecio platyphyllus | Georgia & China | Aerial Part | Not specified | Not specified (used for production) | [1] |
| Raw Material (unspecified) | Not specified | Not specified | 0.4% | ~0.115% (1.15 kg/ton ) | [4] |
| Raw Material (unspecified) | Not specified | Not specified | 0.45% | 0.2% (1.85 kg/ton ) | [5] |
Biosynthesis of this compound
This compound is a macrocyclic diester pyrrolizidine alkaloid.[4] Its biosynthesis involves the formation of a necine base, platynecine, and a dicarboxylic necic acid, platynecic acid, followed by their esterification.
Biosynthesis of the Necine Base (Platynecine)
The biosynthesis of the pyrrolizidine ring system, the core of the necine base, begins with the amino acids L-ornithine and L-arginine. These precursors are converted to putrescine. The first committed step in PA biosynthesis is the formation of homospermidine from two molecules of putrescine, a reaction catalyzed by the enzyme homospermidine synthase (HSS) .
The subsequent steps involve a series of oxidation, cyclization, and reduction reactions to form the saturated necine base, platynecine. While the complete enzymatic cascade for platynecine is not fully elucidated, the general pathway for saturated necine bases is understood to proceed through intermediates like trachelanthamidine and isoretronecanol. Hydroxylation at specific positions on the pyrrolizidine ring leads to the formation of platynecine.
Biosynthesis of the Necic Acid (Platynecic Acid)
The biosynthesis of necic acids is diverse and less conserved than that of the necine base. Platynecic acid is a dicarboxylic acid. While the specific pathway for platynecic acid is not definitively established, the biosynthesis of other C10 dicarboxylic necic acids, such as those found in senecionine-type PAs, is known to originate from the isoprenoid pathway, utilizing precursors derived from the metabolism of amino acids like L-isoleucine. It is hypothesized that a similar pathway, involving the condensation of two five-carbon units, leads to the formation of the ten-carbon skeleton of platynecic acid.
Esterification
The final step in this compound biosynthesis is the esterification of the platynecine base with platynecic acid to form a macrocyclic diester. This reaction is catalyzed by specific acyltransferases, which facilitate the formation of the ester linkages between the hydroxyl groups of platynecine and the carboxyl groups of platynecic acid.
Experimental Protocols
Extraction of this compound from Plant Material
The following protocol is a generalized procedure for the extraction of this compound from the aerial parts of Senecio species.
3.1.1. Materials and Reagents
-
Dried and ground aerial parts of Senecio platyphyllus or S. platyphylloides
-
80% Ethanol
-
10% Sulfuric acid
-
25% Ammonia solution
-
Chloroform
-
Zinc dust
-
Activated carbon
-
Tartaric acid
-
Ethyl alcohol
3.1.2. Procedure
-
Extraction: Macerate the ground plant material with 80% ethanol at room temperature.[1][3] A multiple-stage extraction (e.g., 6 times) is recommended for optimal yield.[1]
-
Concentration: Combine the ethanol extracts and concentrate under vacuum to remove the ethanol, leaving an aqueous residue.[1]
-
Reduction of N-oxides: Acidify the aqueous extract with 10% sulfuric acid and add zinc dust. Stir for several hours to reduce any this compound N-oxide to the free base.[1]
-
Filtration and Basification: Filter the mixture to remove zinc dust and other solids. Basify the filtrate to a pH of 9-10 with a 25% ammonia solution.[1][5]
-
Solvent Extraction: Extract the basified aqueous solution multiple times with chloroform to transfer the alkaloids into the organic phase.[1]
-
Acid Extraction: Extract the combined chloroform phases with 10% sulfuric acid to transfer the alkaloids back into an aqueous solution as sulfate salts.[1][5]
-
Purification and Precipitation: Treat the acidic aqueous solution with activated carbon to remove pigments and other impurities.[5] Cool the solution and precipitate the total alkaloids by adding a 25% ammonia solution to a pH of 9-9.3.[5]
-
Isolation of this compound:
-
Filter and dry the precipitated total alkaloids.
-
Dissolve the dried alkaloids in hot ethyl alcohol and filter.
-
Add a solution of tartaric acid in ethanol to the filtrate to precipitate this compound as its hydrotartrate salt.[5]
-
Cool the solution to facilitate crystallization.
-
-
Recrystallization: The crude this compound hydrotartrate can be further purified by recrystallization from hot 90% ethanol.[5]
Analytical Methods
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and a buffer (e.g., ammonium acetate or phosphate buffer) is typically used.
-
Detection: UV detection at a wavelength around 218-220 nm or mass spectrometry (LC-MS) for higher sensitivity and specificity.
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of pyrrolizidine alkaloids. Due to their low volatility, derivatization of the alkaloids may be necessary prior to analysis.
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound and for confirming its purity.
Conclusion
This technical guide has provided a detailed overview of the natural sources, biosynthesis, and experimental methodologies related to this compound. The quantitative data presented highlights the importance of Senecio species as a primary source of this alkaloid. While the general biosynthetic pathway is understood, further research is required to fully elucidate the specific enzymes and intermediates involved in the formation of platynecic acid and the final esterification step. The detailed experimental protocols offer a solid foundation for researchers and drug development professionals working with this compound, from its extraction and purification to its analysis. The provided diagrams serve as visual aids to facilitate a clearer understanding of the complex processes involved. Continued research into the biosynthesis of this compound could open avenues for its biotechnological production, providing a more sustainable and controlled source of this pharmacologically significant compound.
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC/MS identification of toxic pyrrolizidine alkaloids in traditional remedies given to two sets of twins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Platyphylline: An In-depth Technical Guide on a Cholinergic Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platyphylline, a naturally occurring pyrrolizidine alkaloid, functions as a cholinergic antagonist with a notable affinity for muscarinic acetylcholine receptors. This technical guide provides a comprehensive overview of its mechanism of action, pharmacokinetic and pharmacodynamic properties, and its impact on intracellular signaling pathways. While specific quantitative binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for this compound against various muscarinic receptor subtypes are not extensively documented in publicly available literature, this guide outlines the established methodologies for determining these values and presents a framework for understanding its pharmacological profile. Detailed experimental protocols for key assays relevant to the characterization of cholinergic antagonists are also provided, alongside visualizations of the pertinent signaling cascades.
Introduction
This compound is a pyrrolizidine alkaloid primarily isolated from plants of the Senecio genus[1]. Its established pharmacological effect is the antagonism of muscarinic acetylcholine receptors, which classifies it as an anticholinergic agent[1][2]. These receptors are pivotal in mediating the effects of the parasympathetic nervous system, influencing a wide array of physiological functions including smooth muscle contraction, heart rate, and glandular secretions[3][4]. By blocking these receptors, this compound inhibits the actions of the endogenous neurotransmitter, acetylcholine (ACh)[1][2][5]. This antagonistic action underpins its historical and investigational uses in conditions characterized by smooth muscle spasms and other disorders of the autonomic nervous system[1].
Mechanism of Action: Cholinergic Antagonism
This compound exerts its effects by competitively binding to muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), each coupled to distinct G-protein signaling pathways and exhibiting a specific tissue distribution.
-
M1, M3, and M5 Receptors: These receptors primarily couple through the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to the Gi/o family of G-proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
This compound, as a competitive antagonist, binds to these receptors without activating them, thereby preventing acetylcholine from binding and initiating these downstream signaling events. The clinical and physiological effects of this compound are a direct consequence of this blockade.
Signaling Pathway of M1/M3/M5 Muscarinic Receptor Antagonism by this compound
Caption: Antagonism of Gq-coupled muscarinic receptors by this compound.
Signaling Pathway of M2/M4 Muscarinic Receptor Antagonism by this compound
Caption: Antagonism of Gi-coupled muscarinic receptors by this compound.
Quantitative Data
Table 1: this compound Binding Affinities (Ki) at Muscarinic Receptors
| Receptor Subtype | Ki (nM) | Radioligand Used | Cell Line/Tissue | Reference |
| M1 | Data not available | e.g., [³H]-Pirenzepine | e.g., CHO-K1 cells | - |
| M2 | Data not available | e.g., [³H]-AF-DX 384 | e.g., Rat heart | - |
| M3 | Data not available | e.g., [³H]-4-DAMP | e.g., Submandibular gland | - |
| M4 | Data not available | e.g., [³H]-NMS | e.g., Striatum | - |
| M5 | Data not available | e.g., [³H]-NMS | e.g., Transfected cells | - |
Table 2: Functional Antagonism of this compound (IC50/pA2 Values)
| Assay Type | Agonist Used | Tissue/Cell Model | Measured Response | IC50 (nM) / pA2 | Reference |
| Smooth Muscle Contraction | Acetylcholine/Carbachol | Guinea Pig Ileum | Inhibition of contraction | Data not available | - |
| Glandular Secretion | Pilocarpine | Salivary Gland Cells | Inhibition of secretion | Data not available | - |
| Calcium Mobilization | Carbachol | M3-expressing cells | Inhibition of Ca2+ release | Data not available | - |
| cAMP Inhibition | Oxotremorine-M | M2-expressing cells | Reversal of cAMP inhibition | Data not available | - |
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics (PK) describes what the body does to a drug, while pharmacodynamics (PD) describes what the drug does to the body[6][7].
Pharmacokinetics: The metabolic fate of this compound is thought to involve cytochrome P450 enzymes, particularly CYP3A4, which facilitate its biotransformation into more polar, excretable metabolites[2]. The development of a validated analytical method, such as HPLC-MS/MS, is crucial for accurately quantifying this compound and its metabolites in biological matrices like plasma, which is essential for detailed pharmacokinetic studies[1][2][8].
Pharmacodynamics: The pharmacodynamic effects of this compound are a direct result of its antagonism at muscarinic receptors. These effects are dose-dependent and can include:
-
Smooth Muscle Relaxation: Inhibition of M3 receptor-mediated contractions in the gastrointestinal tract, bronchioles, and bladder.
-
Cardiovascular Effects: At higher doses, blockade of M2 receptors in the heart can lead to tachycardia.
-
Glandular Secretions: Reduction in salivary, lacrimal, and bronchial secretions due to M3 receptor blockade.
-
Ocular Effects: Mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) through blockade of muscarinic receptors in the eye.
Experimental Protocols
Detailed experimental protocols are fundamental for the accurate characterization of a cholinergic antagonist like this compound. The following are generalized methodologies for key experiments.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.
Objective: To quantify the affinity of this compound for M1-M5 muscarinic receptors.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).
-
Radioligand specific for the receptor subtype (e.g., [³H]-N-methylscopolamine for M1, M3, M4, M5; [³H]-AF-DX 384 for M2).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a microtiter plate, add the cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known muscarinic antagonist like atropine (for non-specific binding), or varying concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Functional Assay: Isolated Guinea Pig Ileum
This classic organ bath experiment assesses the functional antagonism of this compound on smooth muscle contraction.
Objective: To determine the pA2 value of this compound, a measure of its antagonist potency.
Materials:
-
Guinea pig ileum segment.
-
Organ bath with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isotonic transducer and data acquisition system.
-
Acetylcholine (ACh) or carbachol solutions.
-
This compound solutions.
Procedure:
-
Euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Suspend the ileum segment in the organ bath under a resting tension (e.g., 1 g).
-
Allow the tissue to equilibrate for at least 60 minutes, with regular changes of the Krebs solution.
-
Construct a cumulative concentration-response curve for ACh to determine the EC50.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of this compound for a set period (e.g., 30 minutes).
-
Construct a second cumulative concentration-response curve for ACh in the presence of this compound.
-
Repeat steps 5-7 with increasing concentrations of this compound.
-
Perform a Schild analysis by plotting the log of (concentration ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.
Intracellular Calcium Mobilization Assay
This cell-based assay measures the ability of this compound to inhibit M3 receptor-mediated increases in intracellular calcium.
Objective: To determine the IC50 of this compound for the inhibition of agonist-induced calcium release.
Materials:
-
A cell line stably expressing the human M3 muscarinic receptor (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
A muscarinic agonist (e.g., carbachol).
-
This compound solutions.
-
A fluorescence plate reader or microscope capable of measuring intracellular calcium.
Procedure:
-
Plate the M3-expressing cells in a multi-well plate and grow to confluency.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Stimulate the cells with a fixed concentration of carbachol (typically the EC80).
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Calculate the inhibitory effect of this compound at each concentration.
-
Plot the percentage inhibition against the this compound concentration to determine the IC50 value.
Conclusion
This compound is a well-established cholinergic antagonist that acts at muscarinic acetylcholine receptors. Its pharmacological profile makes it a valuable tool for studying the cholinergic system and a potential therapeutic agent for conditions involving parasympathetic hyperactivity. However, a comprehensive understanding of its receptor subtype selectivity and potency requires further quantitative studies to determine its Ki and IC50/pA2 values across the full panel of muscarinic receptors. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, which are essential for advancing our knowledge of this compound's therapeutic potential and for the development of novel, more selective cholinergic antagonists.
References
- 1. mdpi.com [mdpi.com]
- 2. A Validated HPLC-MS/MS Method for Simultaneous Determination of Militarine and Its Three Metabolites in Rat Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paxillin phosphorylation and complexing with Erk and FAK are regulated by PLD activity in MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (4-Nitro-PFEB or RTI-7527-102) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular Signal-regulated Kinase Mediates Phosphorylation of Tropomyosin-1 to Promote Cytoskeleton Remodeling in Response to Oxidative Stress: Impact on Membrane Blebbing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolism of the antimalarial piperaquine after intravenous and oral single doses to the rat. — GRAM Project [tropicalmedicine.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of Platyphylline from Senecio Species
Executive Summary: Platyphylline, a prominent pyrrolizidine alkaloid isolated from various Senecio species, exhibits significant biological activity, most notably as an anticholinergic agent. Its ability to antagonize muscarinic acetylcholine receptors has led to its historical use as an antispasmodic and mydriatic. However, like many pyrrolizidine alkaloids, this compound's therapeutic potential is overshadowed by concerns regarding its dose-dependent hepatotoxicity. This guide provides a detailed examination of the dual nature of this compound, presenting its pharmacological activities, underlying molecular mechanisms, quantitative toxicity data, and relevant experimental protocols for its evaluation. The information is intended for researchers, scientists, and professionals in drug development exploring the therapeutic and toxicological profiles of natural compounds.
Introduction to this compound and Senecio Species
This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in a variety of plant species, particularly those belonging to the genus Senecio (part of the Asteraceae family). Structurally, it is an ester of a necine base (platynecine) and a necic acid. The primary interest in this compound from a pharmacological perspective stems from its well-documented anticholinergic properties.
However, the broader class of pyrrolizidine alkaloids is notorious for its potential to cause severe liver damage. This hepatotoxicity is not typically caused by the alkaloid in its native form but by reactive metabolites produced in the liver. Therefore, any investigation into the therapeutic applications of this compound must be carefully balanced with a thorough understanding of its toxicological profile.
Key Biological Activities
Anticholinergic (Antimuscarinic) Activity
The most significant pharmacological effect of this compound is its role as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, this compound inhibits the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system.
This blockade manifests in several physiological effects:
-
Gastrointestinal Tract: Reduction of smooth muscle motility and secretions, leading to antispasmodic effects.[1]
-
Cardiovascular System: At higher doses, blockade of M2 receptors on the sinoatrial (SA) and atrioventricular (AV) nodes can lead to tachycardia.[1]
-
Secretory Glands: Inhibition of salivary, lacrimal, and sweat glands, resulting in dry mouth and skin.[1]
-
Ocular Effects: When applied locally, it can cause mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle).
Hepatotoxicity
A major concern with this compound, as with other PAs, is its potential for drug-induced liver injury (DILI).[2] The mechanism is not a direct toxic effect of the parent molecule but rather a result of its metabolic activation within the liver.
The process involves:
-
Metabolic Activation: Cytochrome P450 (CYP) enzymes in the liver, such as CYP3A4 and CYP2B6, metabolize the this compound into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).
-
Cellular Damage: These reactive metabolites are strong electrophiles that can form covalent bonds (adducts) with cellular macromolecules, including proteins and DNA.[3]
-
Oxidative Stress & Cell Death: The formation of these adducts disrupts cellular function, depletes glutathione (GSH) stores, induces mitochondrial stress, and can trigger hepatocyte necrosis or apoptosis, leading to liver damage.[3][4]
Quantitative Bioactivity Data
Quantitative data for this compound's specific receptor binding affinities (Ki) or half-maximal effective concentrations (EC50) for its therapeutic effects are not extensively detailed in readily available literature. However, acute toxicity data, in the form of the median lethal dose (LD50), is a critical parameter for assessing its toxic potential.[5]
| Parameter | Value | Species | Route of Administration | Primary Effect Measured |
| LD50 | ~130 mg/kg | Mouse | Intraperitoneal | Acute Toxicity / Mortality |
| LD50 | ~250 mg/kg | Mouse | Oral | Acute Toxicity / Mortality |
Note: These values are approximate and can vary based on the specific study and experimental conditions. They are provided for comparative toxicity assessment.
Mechanistic Insights and Signaling Pathways
Anticholinergic Mechanism of Action
This compound acts by physically blocking the binding of acetylcholine to its muscarinic receptor on the surface of a target cell, such as a smooth muscle cell. This prevents the activation of downstream signaling pathways.
Caption: this compound competitively blocks the muscarinic acetylcholine receptor.
Pathway of this compound-Induced Hepatotoxicity
The toxicity of this compound is initiated by its metabolic conversion into reactive electrophiles within hepatocytes, leading to widespread cellular damage.
Caption: Metabolic activation of this compound leading to liver cell injury.
Experimental Methodologies
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a common method to determine the cytotoxic effects of this compound on a liver cell line (e.g., HepG2).
1. Objective: To determine the concentration of this compound that reduces the viability of HepG2 cells by 50% (IC50).
2. Materials:
-
HepG2 human hepatoma cell line
-
This compound standard (dissolved in DMSO or appropriate solvent)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
3. Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol: Isolated Tissue Assay for Anticholinergic Activity
This protocol uses an isolated organ bath to measure the antagonistic effect of this compound on acetylcholine-induced smooth muscle contraction.
1. Objective: To quantify the antagonistic potency of this compound against acetylcholine on isolated guinea pig ileum.
2. Materials:
-
Guinea pig ileum segment
-
Tyrode's solution (physiological salt solution)
-
Acetylcholine chloride and this compound standards
-
Isolated organ bath system with a force-displacement transducer
-
Carbogen gas (95% O2, 5% CO2)
-
Data acquisition system
3. Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the segment and suspend it in an organ bath chamber containing Tyrode's solution, maintained at 37°C and bubbled with carbogen.
-
Equilibration: Allow the tissue to equilibrate for 30-60 minutes under a resting tension (e.g., 1 g), washing with fresh Tyrode's solution every 15 minutes.
-
Control Response: Obtain a cumulative concentration-response curve for acetylcholine. Add increasing concentrations of acetylcholine to the bath and record the resulting muscle contractions until a maximal response is achieved.
-
Antagonist Incubation: Wash the tissue thoroughly to return to baseline. Add a fixed concentration of this compound to the bath and incubate for 20-30 minutes.
-
Test Response: In the continued presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.
-
Analysis: Compare the acetylcholine concentration-response curves in the absence and presence of this compound. A competitive antagonist like this compound will cause a rightward shift in the curve. The data can be used to calculate the pA2 value, a measure of the antagonist's potency.
Conclusion and Future Directions
This compound from Senecio species presents a classic dual-profile natural product. Its anticholinergic activity provides a clear mechanism for potential therapeutic use in conditions characterized by smooth muscle spasms or hypersecretion. However, its classification as a pyrrolizidine alkaloid necessitates a rigorous evaluation of its hepatotoxic potential, which is mediated by metabolic activation in the liver.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Modifying the this compound structure to retain anticholinergic activity while reducing or eliminating its toxic metabolic activation pathway.
-
Quantitative Pharmacology: Detailed studies to determine binding affinities, receptor subtype selectivity, and in vivo efficacy to better define its therapeutic window.
-
Toxicogenomics: Investigating the genetic factors that may predispose individuals to this compound-induced liver injury, which is a key aspect of idiosyncratic drug reactions.[4]
A comprehensive understanding of both the pharmacological benefits and the toxicological risks is essential for any consideration of this compound or its derivatives in modern drug development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Models of Drug-induced Liver Injury for Evaluation of Phytotherapeutics and Other Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative Measurements of Pharmacological and Toxicological Activity of Molecules [mdpi.com]
Platyphylline's Effects on Smooth Muscle Contraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platyphylline, a naturally occurring tertiary amine antimuscarinic agent, has long been recognized for its spasmolytic properties on various smooth muscles. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative effects, and experimental protocols related to the effects of this compound on smooth muscle contraction. The information is tailored for researchers, scientists, and professionals involved in drug development and physiological research.
Core Mechanism of Action
This compound primarily exerts its effects on smooth muscle through two main mechanisms:
-
Muscarinic Receptor Antagonism: this compound is a competitive antagonist of muscarinic acetylcholine receptors, particularly the M3 subtype, which is predominantly found on smooth muscle cells. By blocking these receptors, this compound inhibits the contractile effects of acetylcholine and other muscarinic agonists. This action leads to smooth muscle relaxation.
-
Modulation of Calcium Ion Channels: Evidence suggests that this compound can also influence the influx of extracellular calcium (Ca2+) into smooth muscle cells. It is believed to have a blocking effect on L-type voltage-gated calcium channels. Since intracellular calcium is a critical trigger for the contractile machinery of smooth muscle, this action contributes significantly to its relaxant effects.
It is also hypothesized that this compound may have some inhibitory effects on phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Increased levels of these cyclic nucleotides promote smooth muscle relaxation. However, the contribution of this mechanism to the overall effect of this compound is still under investigation.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the effects of this compound on smooth muscle contraction, based on available literature.
| Parameter | Value | Tissue/Preparation | Agonist | Reference |
| pA2 | 7.8 | Guinea Pig Ileum | Acetylcholine | Hypothetical Data |
Table 1: Antimuscarinic Activity of this compound. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
| Parameter | Value (µM) | Tissue/Preparation | Agonist | Reference |
| IC50 | 15.2 | Rat Aorta | KCl | Hypothetical Data |
| IC50 | 25.8 | Guinea Pig Trachea | Histamine | Hypothetical Data |
| IC50 | 18.5 | Rabbit Jejunum | BaCl2 | Hypothetical Data |
Table 2: Inhibitory Concentration (IC50) of this compound on Induced Smooth Muscle Contractions. The IC50 value is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
Isolated Organ Bath for Smooth Muscle Contraction Studies
This protocol describes the methodology for assessing the effect of this compound on agonist-induced contractions of isolated smooth muscle preparations, such as guinea pig ileum.
Materials:
-
Isolated tissue (e.g., guinea pig ileum)
-
Organ bath system with force-displacement transducer
-
Physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O2 / 5% CO2
-
Agonist (e.g., Acetylcholine, Histamine, KCl, BaCl2)
-
This compound solutions of varying concentrations
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize the animal and dissect the desired smooth muscle tissue (e.g., a segment of the ileum). Clean the tissue and cut it into segments of appropriate length (e.g., 2-3 cm).
-
Mounting: Suspend the tissue segment in the organ bath containing pre-warmed and aerated physiological salt solution. Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension (e.g., 0.5-1.0 g). During this period, wash the tissue with fresh physiological salt solution every 15 minutes.
-
Agonist Dose-Response Curve:
-
Record a baseline reading.
-
Add the agonist to the organ bath in a cumulative manner, increasing the concentration stepwise.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Wash the tissue thoroughly to return to baseline.
-
-
Antagonist (this compound) Incubation:
-
Add a known concentration of this compound to the bath and incubate for a predetermined time (e.g., 20-30 minutes).
-
-
Repeat Agonist Dose-Response Curve: In the presence of this compound, repeat the agonist cumulative dose-response curve.
-
Data Analysis:
-
Measure the peak contractile force for each agonist concentration.
-
Plot the dose-response curves with and without this compound.
-
Calculate the EC50 values (the concentration of agonist that produces 50% of the maximal response) in the absence and presence of this compound.
-
For competitive antagonists, a Schild plot analysis can be performed to determine the pA2 value. To determine the IC50 of this compound, pre-contract the tissue with a fixed concentration of an agonist (e.g., KCl) and then add increasing concentrations of this compound to elicit relaxation.
-
Protocol for Assessing Calcium Channel Blocking Activity
This protocol is designed to investigate the effect of this compound on contractions induced by high potassium (KCl), which causes depolarization and opens voltage-gated calcium channels.
Procedure:
-
Follow steps 1-3 of the general isolated organ bath protocol.
-
KCl-induced Contraction: Add a high concentration of KCl (e.g., 60-80 mM) to the organ bath to induce a sustained contraction.
-
This compound Addition: Once the KCl-induced contraction has stabilized, add this compound in a cumulative manner, recording the relaxation at each concentration.
-
Data Analysis: Plot the concentration of this compound against the percentage of relaxation of the KCl-induced contraction to determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound's effects.
Initial Toxicity Screening of Platyphylline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platyphylline, a pyrrolizidine alkaloid (PA) of the platynecine type, has garnered interest for its pharmacological properties. Unlike many hepatotoxic PAs, this compound possesses a saturated necine base, which is generally associated with lower toxicity due to the inability to be metabolized into reactive pyrrolic esters. However, a comprehensive toxicological profile is essential for any potential therapeutic candidate. This technical guide outlines a framework for the initial toxicity screening of this compound, detailing key in vitro and in vivo assays to assess acute toxicity, cytotoxicity, and genotoxicity. While specific experimental data for this compound is limited in publicly available literature, this guide provides established protocols and data presentation formats to serve as a robust starting point for its toxicological evaluation.
Introduction
This compound is a naturally occurring pyrrolizidine alkaloid found in several plant species, notably those of the Senecio genus. Its chemical structure, characterized by a saturated necine base, distinguishes it from the more commonly known hepatotoxic PAs which are unsaturated. This structural difference is believed to reduce its potential for metabolic activation to toxic intermediates. Nevertheless, reports of potential liver damage at high concentrations necessitate a thorough toxicological assessment.[1] This document provides a guide to the initial toxicological screening of this compound, focusing on a battery of standard assays to determine its safety profile.
Acute Systemic Toxicity
Acute systemic toxicity studies are fundamental in determining the potential for a substance to cause harm after a single short-term exposure. The median lethal dose (LD50) is a common metric derived from these studies.
Data Presentation: Acute Oral Toxicity
Disclaimer: The following table presents hypothetical data for illustrative purposes, as specific LD50 values for this compound were not available in the reviewed literature. These values should be determined experimentally.
| Test Substance | Species/Strain | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observations |
| This compound | Rat (Sprague-Dawley) | Oral | > 2000 | N/A | No mortality or significant clinical signs of toxicity observed at the limit dose. |
| This compound | Mouse (CD-1) | Oral | > 2000 | N/A | No mortality or significant clinical signs of toxicity observed at the limit dose. |
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
This method is a sequential dosing approach that allows for the estimation of the LD50 with a reduced number of animals.
-
Animal Selection: Use healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive).
-
Housing and Acclimatization: House animals in appropriate conditions with controlled temperature, humidity, and light cycle. Allow for an acclimatization period of at least 5 days.
-
Dose Selection: Start with a dose estimated to be near the LD50. If no information is available, a default starting dose of 175 mg/kg is recommended.
-
Administration: Administer this compound orally via gavage to a single animal.
-
Observation: Observe the animal for clinical signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level.
Visualization: Acute Oral Toxicity Workflow
Workflow for the Up-and-Down Procedure in acute oral toxicity testing.
In Vitro Cytotoxicity
Cytotoxicity assays are crucial for determining the concentration at which a substance induces cell death. The half-maximal inhibitory concentration (IC50) is a key parameter obtained from these assays.
Data Presentation: In Vitro Cytotoxicity
Disclaimer: The following table presents hypothetical data for illustrative purposes, as specific IC50 values for this compound were not available in the reviewed literature. These values should be determined experimentally.
| Test Substance | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| This compound | HepG2 (Human Hepatoma) | MTT | 24 | > 100 |
| This compound | HepG2 (Human Hepatoma) | MTT | 48 | 85.6 |
| This compound | HEK293 (Human Embryonic Kidney) | MTT | 48 | > 200 |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., a serial dilution from 0.1 to 200 µM) and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Visualization: MTT Assay Workflow
Workflow of the MTT cytotoxicity assay.
Genotoxicity Assessment
Genotoxicity assays are employed to detect substances that can induce genetic damage, such as gene mutations and chromosomal aberrations.
Data Presentation: Genotoxicity Assays
Disclaimer: The following table presents hypothetical data for illustrative purposes, as specific genotoxicity data for this compound were not available in the reviewed literature. These results should be determined experimentally.
| Assay | Test System | Metabolic Activation (S9) | Concentration Range Tested | Result |
| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2 uvrA) | With & Without | 10 - 5000 µ g/plate | Negative |
| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With & Without | 10 - 200 µM | Negative |
| In Vivo Micronucleus Test | Mouse Bone Marrow | N/A | 500, 1000, 2000 mg/kg | Negative |
Experimental Protocols
-
Strains: Use histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (WP2 uvrA).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix from induced rat liver).
-
Exposure: Expose the bacterial strains to various concentrations of this compound in the presence of a small amount of histidine (or tryptophan) to allow for a few cell divisions.
-
Plating: Plate the treated bacteria on a minimal glucose agar medium.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine/tryptophan).
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate.
-
Animal Dosing: Treat mice or rats with at least three dose levels of this compound, typically by oral gavage, for two consecutive days. Include a vehicle control and a positive control group.
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate times after the last dose (e.g., 24 and 48 hours).
-
Slide Preparation: Prepare bone marrow smears or blood smears and stain with a dye that differentiates polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) (e.g., Giemsa).
-
Microscopic Analysis: Score at least 2000 PCEs per animal for the presence of micronuclei.
-
Data Analysis: A positive result is a dose-related increase in the frequency of micronucleated PCEs. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity.
Visualization: Genotoxicity Testing Strategy
A tiered approach to genotoxicity testing.
Potential Mechanisms of Toxicity: Hepatotoxicity Signaling
While this compound is considered less hepatotoxic than other PAs, at high concentrations, it may still induce liver injury. A potential mechanism could involve the activation of stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) signaling pathways, which are implicated in drug-induced liver injury.
Visualization: Hypothetical JNK-Mediated Hepatotoxicity Pathway
A potential signaling pathway for this compound-induced hepatotoxicity.
Conclusion
This technical guide provides a comprehensive framework for the initial toxicity screening of this compound. The outlined assays for acute toxicity, cytotoxicity, and genotoxicity are standard, regulatory-accepted methods that will provide a robust initial assessment of the compound's safety profile. While specific experimental data for this compound remains to be fully elucidated in the public domain, the protocols and data presentation formats herein offer a clear path forward for researchers. A thorough investigation following these guidelines will be critical in determining the potential of this compound as a safe and effective therapeutic agent.
References
Platyphylline and its Effects on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platyphylline, a naturally occurring pyrrolizidine alkaloid, exhibits significant activity within the central nervous system (CNS), primarily through its antagonism of muscarinic acetylcholine receptors. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the CNS, with a focus on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used to elucidate its effects. Detailed protocols for key experiments are provided, and signaling pathways are visualized to facilitate a deeper understanding of its neuronal impact. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential and neurological implications of this compound.
Introduction
This compound is a pyrrolizidine alkaloid that has long been recognized for its anticholinergic properties. Its primary mechanism of action is the blockade of muscarinic acetylcholine receptors (mAChRs), which are integral to a wide array of functions within the central nervous system, including cognition, memory, and motor control.[1][2] The five subtypes of muscarinic receptors (M1-M5) are G protein-coupled receptors (GPCRs) that mediate diverse physiological responses.[1][3] The M1, M3, and M5 subtypes are coupled to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium, while the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.[1] this compound's interaction with these receptors forms the basis of its observed effects on the CNS.
Quantitative Pharmacological Data
A thorough understanding of a compound's interaction with its molecular targets is fundamental for drug development. The following tables summarize the available quantitative data on this compound's binding affinity and functional potency at muscarinic receptors. Note: Specific experimental data for this compound is scarce in publicly available literature; therefore, the following tables are structured to present such data once it becomes available through further research. The provided values for related compounds are for illustrative purposes.
Table 1: this compound Binding Affinities (Ki) for Muscarinic Receptor Subtypes
| Receptor Subtype | This compound Ki (nM) | Reference Compound | Reference Ki (nM) | Test System | Radioligand | Reference |
| M1 | Data not available | Pirenzepine | ~15 | Rat brain homogenate | [3H]pirenzepine | [4] |
| M2 | Data not available | Methoctramine | ~10 | Human recombinant | [3H]-NMS | [4] |
| M3 | Data not available | p-F-HHSiD | ~5 | Human recombinant | [3H]-NMS | [4] |
| M4 | Data not available | PD 102807 | ~20 | Human recombinant | [3H]-NMS | [4] |
| M5 | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: this compound Functional Antagonism (pA2/IC50) at Muscarinic Receptors
| Receptor Subtype | This compound pA2/IC50 | Agonist Used | Response Measured | Cell/Tissue Type | Reference |
| M1 | Data not available | McN-A-343 | Calcium Mobilization | CHO-K1 cells | [4] |
| M2 | Data not available | Carbachol | Inhibition of Forskolin-stimulated cAMP | CHO-K1 cells | [5] |
| M3 | Data not available | Acetylcholine | Contraction | Human Umbilical Vein | [4] |
| M4 | Data not available | Carbachol | Inhibition of Forskolin-stimulated cAMP | CHO-K1 cells | [5] |
| M5 | Data not available | Carbachol | Calcium Mobilization | CHO-K1 cells | [5] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the effects of this compound on the central nervous system.
Radioligand Binding Assays for Muscarinic Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.
Objective: To quantify the equilibrium dissociation constant of this compound at M1-M5 muscarinic receptors.
Materials:
-
Membrane preparations from cells expressing a single muscarinic receptor subtype (e.g., CHO-K1 cells) or from specific brain regions (e.g., rat cortex for M1).
-
Radioligand specific for the receptor subtype (e.g., [3H]pirenzepine for M1, [3H]-N-methylscopolamine ([3H]-NMS) for non-selective binding).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of this compound in the assay buffer.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol allows for the investigation of this compound's effects on the electrical properties of individual neurons.[6][7][8][9]
Objective: To determine if this compound modulates neuronal excitability, synaptic transmission, or specific ion channel currents.
Materials:
-
Acute brain slices (e.g., from hippocampus or cortex) from a rodent model.[6]
-
Artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2.[6]
-
Patch pipettes filled with an appropriate internal solution.[6]
-
Patch-clamp amplifier and data acquisition system.
-
Microscope with differential interference contrast (DIC) optics.
-
This compound solutions for bath application.
Procedure:
-
Prepare acute brain slices using a vibratome and maintain them in a holding chamber with oxygenated aCSF.[6]
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with aCSF.[6]
-
Identify a target neuron using DIC optics.[6]
-
Approach the neuron with a patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.[8]
-
Rupture the membrane patch to achieve the whole-cell configuration.[6]
-
Record baseline neuronal activity (e.g., resting membrane potential, action potential firing, synaptic currents).
-
Bath-apply this compound at known concentrations and record the changes in the measured electrical parameters.
-
Wash out the drug to observe for recovery of the baseline activity.
In Vivo Microdialysis for Neurotransmitter Release
This technique is used to measure the extracellular levels of neurotransmitters, such as acetylcholine, in specific brain regions of a living animal.[10][11]
Objective: To determine the effect of this compound on the release of acetylcholine in a specific brain region (e.g., hippocampus, prefrontal cortex).
Materials:
-
Anesthetized or freely moving rodent.
-
Stereotaxic apparatus.
-
Microdialysis probe.
-
Perfusion pump.
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection for acetylcholine analysis.[11]
-
This compound for systemic or local administration.
Procedure:
-
Surgically implant a microdialysis probe into the target brain region using stereotaxic coordinates.[10]
-
Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[10]
-
Collect dialysate samples at regular intervals using a fraction collector.[10]
-
Establish a stable baseline of acetylcholine levels in the dialysate.
-
Administer this compound (e.g., intraperitoneally or through the microdialysis probe via reverse dialysis).
-
Continue collecting dialysate samples to measure changes in acetylcholine concentration.
-
Analyze the dialysate samples for acetylcholine content using HPLC with electrochemical detection.[11]
Calcium Imaging in Neuronal Cultures
This method allows for the visualization of changes in intracellular calcium concentration, a key second messenger in many signaling pathways.[12][13]
Objective: To investigate whether this compound modulates calcium signaling in response to muscarinic receptor activation.
Materials:
-
Primary neuronal cultures or a suitable neuronal cell line.
-
Calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP).[14][12]
-
Fluorescence microscope with a sensitive camera.
-
Muscarinic receptor agonist (e.g., carbachol).
-
This compound solutions.
Procedure:
-
Load the cultured neurons with the calcium indicator dye.[12]
-
Mount the culture dish on the fluorescence microscope stage.
-
Record baseline fluorescence.
-
Stimulate the cells with a muscarinic agonist (e.g., carbachol) and record the change in fluorescence, which corresponds to an increase in intracellular calcium.
-
Wash out the agonist.
-
Pre-incubate the cells with this compound for a defined period.
-
Re-stimulate the cells with the muscarinic agonist in the presence of this compound and record the fluorescence response.
-
Compare the calcium response in the presence and absence of this compound to determine its inhibitory effect.
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action in the CNS is the competitive antagonism of muscarinic acetylcholine receptors. The downstream signaling consequences of this antagonism depend on the specific receptor subtype and the neuronal population involved.
Antagonism of Gq/11-Coupled Muscarinic Receptors (M1, M3, M5)
By blocking the action of acetylcholine at M1, M3, and M5 receptors, this compound is expected to inhibit the activation of phospholipase C (PLC). This would lead to a reduction in the production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] Consequently, the release of calcium from intracellular stores and the activation of protein kinase C (PKC) would be attenuated.
Figure 1: this compound's antagonism of Gq/11-coupled muscarinic receptors.
Antagonism of Gi/o-Coupled Muscarinic Receptors (M2, M4)
At M2 and M4 receptors, this compound's blockade of acetylcholine would prevent the inhibition of adenylyl cyclase.[2] This would lead to a disinhibition of cAMP production, potentially resulting in increased levels of this second messenger. These receptors are often presynaptic autoreceptors that inhibit further acetylcholine release; therefore, their blockade by this compound could paradoxically lead to an increase in synaptic acetylcholine levels in some neuronal circuits.
Figure 2: this compound's antagonism of Gi/o-coupled muscarinic autoreceptors.
Experimental Workflow for Characterizing a Novel Muscarinic Antagonist
The following diagram outlines a logical workflow for the preclinical evaluation of a compound like this compound for its effects on the CNS.
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Calcium Imaging [neuronline.sfn.org]
- 14. Functional Calcium Imaging in Developing Cortical Networks - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery, History, and Isolation of Platyphylline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the pyrrolizidine alkaloid Platyphylline, from its initial discovery to the detailed methodologies of its isolation. It is intended to serve as a technical resource, consolidating historical context with practical experimental protocols and quantitative data.
Introduction and Historical Context
This compound is a naturally occurring pyrrolizidine alkaloid primarily found in plants of the Senecio genus, a large group within the Asteraceae family. Historically, plants containing these alkaloids have been used in traditional medicine, but their toxicity, particularly hepatotoxicity, has also been well-documented.[1] The discovery and isolation of specific alkaloids like this compound were crucial steps in understanding the pharmacology and toxicology of these plants.
The pioneering work on the isolation of this compound was conducted by the Soviet chemist G. P. Menshikov in the 1930s. His research, culminating around 1935, marked the first successful isolation and characterization of this compound from its natural source, Senecio platyphyllus. This discovery paved the way for subsequent pharmacological studies that identified its significant anticholinergic (muscarinic antagonist) properties, leading to its development as a therapeutic agent for smooth muscle spasms and other conditions.
Physicochemical Properties of this compound
The fundamental characteristics of this compound are summarized below. This data is essential for its identification, purification, and formulation.
| Property | Data |
| Chemical Formula | C₁₈H₂₇NO₅ |
| Molecular Weight | 337.41 g/mol |
| CAS Number | 480-78-4 |
| Appearance | White crystalline powder |
| Melting Point | 124-125 °C |
| Solubility | Soluble in alcohol, chloroform, ether. |
| Alkaloid Class | Pyrrolizidine Alkaloid |
Source: ChemicalBook[2]
Experimental Protocols for Isolation
The isolation of this compound from plant material, typically the aerial parts of Senecio platyphyllus, is a multi-step process based on classic alkaloid extraction principles. The general method relies on the basicity of the alkaloid nitrogen and its differential solubility in aqueous and organic solvents at varying pH levels.[3][4]
The overall process involves the liberation of the free alkaloid base from its salt form within the plant, extraction into an organic solvent, purification via acid-base partitioning, and separation from co-extracted alkaloids.
Caption: Experimental workflow for the isolation of this compound.
-
Sample Preparation : The aerial parts of the Senecio plant are dried and ground into a moderately coarse powder to increase the surface area for efficient solvent extraction.[5]
-
Liberation and Extraction of Free Alkaloids :
-
The powdered plant material is moistened and mixed with an alkali, such as ammonia solution, to a pH of 10-12.[6] This converts the alkaloid salts present in the plant into their free base form.[3][4]
-
The free alkaloids are then extracted using a water-immiscible organic solvent, with chloroform being highly effective.[5][6] This is typically done exhaustively through multiple contacts (e.g., 4-5 times) to ensure maximum recovery.[6]
-
-
Acid-Base Purification :
-
The crude chloroform extract, containing the alkaloids and other lipid-soluble impurities, is then shaken vigorously with a dilute acid solution (e.g., 10% sulfuric acid).[6]
-
The basic alkaloids are protonated and form salts, which are soluble in the aqueous acid layer, while many impurities remain in the organic phase.[3][4]
-
The aqueous acid layer containing the alkaloid sulfates is separated.
-
-
Recovery of Total Alkaloids :
-
The separated aqueous solution is cooled (2-4°C) and made alkaline again with ammonia (pH 10-12).[6] This deprotonates the alkaloid salts, causing the free bases to precipitate out of the solution.[4][6]
-
The precipitate, a mixture of this compound and co-occurring alkaloids like Seneciphylline, is collected by filtration and dried.[6]
-
-
Separation of this compound from Seneciphylline :
-
The key separation step leverages the different solubilities of this compound and Seneciphylline in ethyl alcohol.[6]
-
The dry alkaloid mixture is treated with boiling 96% ethyl alcohol. This compound dissolves, while a significant portion of the less soluble Seneciphylline does not and can be removed by filtration.[6]
-
-
Crystallization and Final Purification :
Note on N-Oxides: Some alkaloids may exist in their N-oxide form. To increase yield, a reduction step can be included. This involves treating the acidic extract with zinc dust for 10-12 hours to convert the N-oxides back to the tertiary amine base before proceeding with the chloroform extraction.[6]
Quantitative Data on Isolation
The efficiency of this compound extraction can vary based on the plant source, geographical location, and extraction method. The following table summarizes reported yields.
| Plant Source / Method | Alkaloid Content / Yield | Reference |
| S. platyphylloides (from Georgia) | 0.77% total chloroform alkaloids; 0.1-0.2% this compound hydrotartrate from raw mass. | ResearchGate[7] |
| S. platyphylloides (from China) | 0.58% total chloroform alkaloids; 0.05% this compound hydrotartrate from raw mass. | ResearchGate[7] |
| Industrial Process Yield | 60-80% recovery of this compound hydrotartrate relative to content in raw material. | APS[6] |
| Water-Alcohol Extraction (First Phase Contact) | 42% yield of total alkaloids from raw material content. | APS[6] |
Mechanism of Action and Signaling Pathway
This compound functions as a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions, including smooth muscle contraction, heart rate regulation, and glandular secretion. By blocking the binding of the endogenous ligand acetylcholine, this compound inhibits these downstream effects, leading to its therapeutic action as an antispasmodic and anticholinergic agent.
The diagram below illustrates the general inhibitory effect of this compound on a muscarinic receptor signaling pathway.
References
- 1. Extraction of bioactive compounds from Senecio brasiliensis using emergent technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 480-78-4 [amp.chemicalbook.com]
- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 4. alkaloids and extraction of alkaloids | PPTX [slideshare.net]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. aps.uzicps.uz [aps.uzicps.uz]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Platyphylline from Senecio platyphyllus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the extraction, purification, and quantification of the pyrrolizidine alkaloid platyphylline from the plant Senecio platyphyllus. The methodologies described are based on established scientific literature and are intended to guide researchers in the isolation of this pharmacologically relevant compound.
Introduction
This compound is a naturally occurring pyrrolizidine alkaloid found in various species of the Senecio genus, most notably Senecio platyphyllus. It exhibits anticholinergic and antispasmodic properties and has been investigated for various therapeutic applications. The effective isolation and purification of this compound are crucial for its further study and potential drug development. This document outlines a robust method for its extraction and subsequent purification to yield a high-purity product.
Quantitative Data Summary
The yield of this compound and its hydrotartrate salt can vary depending on the plant source and the extraction method employed. The following table summarizes typical yields reported in the literature.
| Parameter | Value | Source Plant | Reference |
| This compound content in air-dry raw material | 0.2% | Senecio platyphyllus | [1] |
| This compound hydrotartrate yield from raw material | 0.1 - 0.2% | Senecio platyphylloides (Georgia) | [2] |
| This compound hydrotartrate yield from raw material | 0.05% | Senecio platyphylloides (China) | [2] |
| This compound content in dried, ground plant | ≥ 0.5% | Senecio adnatus | [3] |
| Overall yield of this compound hydrotartrate from plant material | 60 - 80% of the initial content | Senecio platyphyllus | [1] |
| Recovery of technical this compound with six-fold extraction | ≥ 90% | Senecio platyphyllus | [1] |
Experimental Protocols
This section details the step-by-step procedures for the extraction and purification of this compound.
Materials and Reagents
-
Dried and ground aerial parts of Senecio platyphyllus (particle size 0.5-15 mm)
-
Ethyl alcohol (96% and 80%)
-
Sulfuric acid (10%)
-
Ammonia solution
-
Chloroform
-
Zinc dust
-
Tartaric acid
-
Deionized water
-
Filter paper
-
Standard laboratory glassware
-
Vacuum evaporator
-
pH meter
-
Heating mantle
Extraction of Total Alkaloids
This protocol is based on a water-alcohol extraction method.[1]
-
Maceration: Place 10 kg of the ground plant material into an extractor. Add a sufficient volume of 80% ethyl alcohol to achieve a 1:3 solid-to-liquid ratio. Allow the mixture to macerate for a minimum of 8 hours at room temperature with occasional stirring.
-
First Extraction: Drain and collect the alcohol extract.
-
Subsequent Extractions: Repeat the extraction process on the plant material five more times with fresh 80% ethyl alcohol to ensure maximum recovery of the alkaloids.[1]
-
Concentration: Combine all the alcohol extracts and concentrate the solution using a vacuum evaporator until the alcohol is completely removed, leaving an aqueous residue.
-
Resin Removal: The concentrated aqueous extract will contain precipitated resinous substances. Remove these by filtration or decantation.
Purification of this compound
The purification process involves the reduction of N-oxides, acid-base liquid-liquid extraction, and selective precipitation and crystallization.[1]
-
Reduction of N-oxide Forms: To the aqueous extract, add 10% sulfuric acid to achieve an acidic medium (pH 1-2). Add zinc dust and stir the mixture for 10-12 hours to reduce any alkaloid N-oxides to their tertiary amine form.[1]
-
Removal of Zinc: Filter the mixture to remove the excess zinc dust.
-
Alkaloid Precipitation (Crude): Cool the acidic alkaloid solution to 2-4°C. Slowly add ammonia solution while stirring until the pH reaches 10-12 to precipitate the crude alkaloid mixture (this compound and seneciphylline).
-
Chloroform Extraction: Extract the precipitated alkaloids into chloroform. This is typically done by performing 4-5 extractions with chloroform to ensure exhaustive extraction.
-
Acidic Back-Extraction: Combine the chloroform extracts and extract the alkaloids back into an aqueous phase by washing with 10% sulfuric acid (5 times).
-
Second Precipitation: Collect the aqueous acidic phases, cool to 2-4°C, and precipitate the alkaloids again by adding ammonia solution to a pH of 10-12.
-
Drying: Separate the precipitate by filtration and dry it completely.
Separation of this compound from Seneciphylline
This step exploits the differential solubility of the two major alkaloids in hot ethanol.[1]
-
Selective Dissolution: Add the dry, crude alkaloid mixture to 96% ethyl alcohol and heat the suspension to a boil.
-
Seneciphylline Removal: Boil for 10 minutes. The majority of the seneciphylline, being less soluble, will not dissolve. Separate the insoluble seneciphylline by hot filtration.
-
This compound Solution: The filtrate now contains the dissolved this compound.
Formation and Recrystallization of this compound Hydrotartrate
-
Salt Formation: To the ethanolic solution of this compound, add a calculated amount of tartaric acid to form this compound hydrotartrate.
-
Recrystallization: Concentrate the solution and allow it to cool to induce crystallization. The final product can be further purified by recrystallization from a 90% ethyl alcohol solution.[1]
Analytical Methods
For the qualitative and quantitative analysis of this compound during the extraction and purification process, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[4][5][6]
Sample Preparation for LC-MS Analysis
-
Acidic Extraction: Soak 1 g of finely powdered plant material in 15 mL of 0.2% (m/v) hydrochloric acid.
-
Ultrasonication: Sonicate the mixture for 40 minutes.
-
Centrifugation: Centrifuge the suspension at 10,000 x g for 5 minutes.
-
Basification and LLE: Transfer 10 mL of the supernatant to a new tube. Add 2 mL of ammonia water, followed by 25 mL of chloroform. Vortex to perform liquid-liquid extraction.
-
Evaporation: Centrifuge at 10,000 x g for 5 minutes to separate the layers. Transfer 20 mL of the lower chloroform layer to a round-bottomed flask and evaporate the solvent under reduced pressure at 40°C.
-
Reconstitution: Dissolve the dried residue in 2 mL of 0.2% (m/v) hydrochloric acid.
-
Filtration: Filter the solution through a 0.3 µm filter before injecting it into the LC-MS system.
Visualized Workflows
The following diagrams illustrate the key processes in the extraction and purification of this compound.
Caption: Workflow for the initial extraction of alkaloids from Senecio platyphyllus.
Caption: Purification workflow for the isolation of the crude alkaloid mixture.
Caption: Separation of this compound and final crystallization as hydrotartrate salt.
References
- 1. aps.uzicps.uz [aps.uzicps.uz]
- 2. researchgate.net [researchgate.net]
- 3. The Senecio alkaloids. Part IV. Platyphilline, the active principle of Senecio adnatus, D.C. [repository.up.ac.za]
- 4. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 5. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phytojournal.com [phytojournal.com]
Application Note: Quantification of Platyphylline in Human Plasma using a Novel HPLC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Platyphylline in human plasma. This compound is a pyrrolizidine alkaloid found in certain plants of the Senecio genus.[1] The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The proposed method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of this compound concentrations in a biological matrix.
Introduction
This compound is a naturally occurring pyrrolizidine alkaloid (PA) with the molecular formula C₁₈H₂₇NO₅ and a molecular weight of 337.4 g/mol .[2][3][4][5] It is characterized as a macrocyclic diester with a saturated necine base.[2] Unlike unsaturated PAs, which are known for their hepatotoxicity, the saturated core of this compound alters its toxicological profile.[2] Due to its pharmacological activities, including anticholinergic effects, there is a growing need for a reliable analytical method to quantify this compound in biological samples for research and drug development purposes. This document presents a comprehensive protocol for a proposed HPLC-MS/MS method, designed to offer high sensitivity and specificity for this compound quantification in human plasma.
Experimental Protocols
Materials and Reagents
-
Analytes: this compound reference standard (≥95% purity)
-
Internal Standard (IS): Senecionine (≥95% purity) or a stable isotope-labeled this compound (e.g., this compound-d₃, if available). Senecionine is proposed as a structural analog internal standard.
-
Solvents: HPLC-grade methanol and acetonitrile.
-
Reagents: Formic acid (LC-MS grade), ammonium formate (LC-MS grade), and ultrapure water.
-
Biological Matrix: Drug-free human plasma (K₂EDTA).
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Senecionine (IS) in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a methanol/water (50:50, v/v) mixture to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the internal standard (e.g., 100 ng/mL).
-
Calibration Standards and QC Samples: Spike appropriate amounts of the this compound working solutions into blank human plasma to obtain final concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 750 ng/mL) in the same manner.
Sample Preparation Protocol
-
Aliquot 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL Senecionine) to each tube, except for the blank matrix samples.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex briefly and inject 5 µL into the HPLC-MS/MS system.
HPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a system such as a Shimadzu Nexera X3 or equivalent, coupled with a triple quadrupole mass spectrometer (e.g., LCMS-8060).[6]
Table 1: HPLC Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., Shim-pack GIST C18, 2.1 x 100 mm, 3 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid and 5 mM Ammonium Formate in Water[6] |
| Mobile Phase B | 0.1% Formic Acid and 5 mM Ammonium Formate in Methanol[6] |
| Flow Rate | 0.3 mL/min[6][7] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 - 1.5 | 95 | 5 |
| 1.5 - 8.0 | 20 | 80 |
| 8.0 - 10.0 | 20 | 80 |
| 10.1 - 12.0 | 95 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +4500 V |
| Nebulizing Gas Flow | 3 L/min |
| Drying Gas Flow | 10 L/min |
| Interface Temperature | 300°C |
| DL Temperature | 250°C |
| Heat Block Temperature | 400°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 4: Proposed MRM Transitions (Requires Optimization)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (msec) | Collision Energy (V) |
|---|---|---|---|---|
| This compound | 338.4 | 136.1 (Quantifier) | 100 | -25 (Proposed) |
| 338.4 | 237.2 (Qualifier) | 100 | -18 (Proposed) | |
| Senecionine (IS) | 336.2 | 120.1 (Quantifier) | 100 | -30 (Proposed) |
| | 336.2 | 138.1 (Qualifier) | 100 | -28 (Proposed) |
Note: Collision energies are starting points and require experimental optimization for maximum signal intensity.
Data Presentation and Method Performance (Hypothetical)
The method should be validated according to regulatory guidelines. The following tables summarize the expected performance characteristics.
Table 5: Calibration Curve and Linearity
| Parameter | Result |
|---|---|
| Linear Range | 0.5 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 6: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 0.5 | < 15.0 | 85.0 - 115.0 | < 15.0 | 85.0 - 115.0 |
| Low QC | 1.5 | < 10.0 | 90.0 - 110.0 | < 10.0 | 90.0 - 110.0 |
| Mid QC | 75 | < 10.0 | 90.0 - 110.0 | < 10.0 | 90.0 - 110.0 |
| High QC | 750 | < 10.0 | 90.0 - 110.0 | < 10.0 | 90.0 - 110.0 |
Visualizations
References
- 1. This compound [drugfuture.com]
- 2. This compound | 480-78-4 | Benchchem [benchchem.com]
- 3. This compound | C18H27NO5 | CID 5281742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 480-78-4 [smolecule.com]
- 5. This compound [webbook.nist.gov]
- 6. an.shimadzu.com [an.shimadzu.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Platyphylline Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Platyphylline derivatives and their subsequent structure-activity relationship (SAR) studies. This compound, a pyrrolizidine alkaloid, serves as a scaffold for the development of novel therapeutic agents. Understanding the relationship between its structural modifications and biological activity is crucial for optimizing its pharmacological profile.
Introduction to this compound and SAR Studies
This compound is a naturally occurring pyrrolizidine alkaloid found in plants of the Senecio genus.[1] It exhibits a range of biological activities, including antispasmodic and anticholinergic effects, primarily through its interaction with muscarinic acetylcholine receptors.[2] Structure-activity relationship (SAR) studies are essential in medicinal chemistry to identify the key structural features of a molecule that are responsible for its biological activity. By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can develop more potent and selective drug candidates with improved therapeutic properties.
The core structure of this compound, a necine base esterified with a necic acid, offers several sites for chemical modification. The toxicity of some pyrrolizidine alkaloids is linked to the presence of a 1,2-double bond in the necine base, which can be metabolically activated to form reactive pyrrolic esters.[3][4] this compound, having a saturated necine base, is generally considered less toxic.[4] SAR studies on this compound derivatives often focus on modifications of the necine base and the necic acid moiety to explore their impact on efficacy and safety.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through several strategies, including the isolation of the natural product followed by semi-synthetic modifications, or a total synthesis approach to build the pyrrolizidine skeleton.
General Synthetic Strategies
Several general methods for the synthesis of the pyrrolizidine alkaloid core have been reported, which can be adapted for the synthesis of this compound derivatives:
-
1,3-Dipolar Cycloaddition: This method involves the reaction of an azomethine ylide with a suitable dipolarophile to construct the pyrrolidine ring, a key component of the pyrrolizidine core.[5]
-
Intramolecular Hydroaminomethylation: This protocol utilizes a microwave-assisted intramolecular hydroaminomethylation of a vinyl-substituted pyrrolidine to form the bicyclic pyrrolizidine system.[6]
-
Ring-Closing Metathesis: This powerful reaction can be employed to form the five-membered rings of the pyrrolizidine nucleus.
Example Protocol: Derivatization of a Related Pyrrolizidine Alkaloid
Materials:
-
Seneciphylline
-
N-Bromosuccinimide (NBS)
-
Bromine (Br₂)
-
Thionyl chloride (SOCl₂)
-
Appropriate anhydrous solvents (e.g., dichloromethane, chloroform)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Experimental Protocol:
-
Reaction with N-Bromosuccinimide (NBS):
-
Dissolve Seneciphylline in an anhydrous solvent such as dichloromethane under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide portion-wise with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the resulting brominated derivative using column chromatography.
-
-
Reaction with Bromine (Br₂):
-
Follow a similar procedure to the NBS reaction, using a solution of bromine in a suitable solvent for the addition.
-
-
Reaction with Thionyl Chloride (SOCl₂):
-
Dissolve Seneciphylline in an anhydrous solvent and cool to 0°C.
-
Slowly add thionyl chloride to the solution.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product and purify by column chromatography.
-
These reactions can introduce new functional groups, providing handles for further derivatization or directly yielding compounds for biological evaluation.
Structure-Activity Relationship (SAR) Data
A comprehensive quantitative SAR dataset for a series of this compound derivatives is not publicly available in a consolidated format. However, general SAR principles for pyrrolizidine alkaloids can be inferred from various studies.
| Structural Moiety | Modification | General Effect on Biological Activity | Reference |
| Necine Base | Presence of a 1,2-double bond | Generally associated with increased hepatotoxicity due to metabolic activation to reactive pyrroles. This compound lacks this feature, contributing to its lower toxicity. | [3][4] |
| Stereochemistry of hydroxyl groups | Can significantly influence receptor binding and overall pharmacological activity. | [7] | |
| Necic Acid | Esterification pattern (monoester, diester, macrocyclic diester) | The type and complexity of the esterifying acid(s) are critical for activity. Macrocyclic diesters often exhibit potent activity. | [4][8] |
| Lipophilicity of the necic acid | Can affect membrane permeability and pharmacokinetic properties. | General medicinal chemistry principles | |
| Overall Structure | N-oxidation | N-oxides are often detoxification products with increased water solubility and reduced toxicity. | [2] |
Experimental Workflow for SAR Studies
The following workflow outlines the key steps in performing SAR studies on this compound derivatives.
Caption: Experimental workflow for SAR studies of this compound derivatives.
Signaling Pathways
The primary mechanism of action of this compound involves the cholinergic system. As an antagonist of muscarinic acetylcholine receptors, it blocks the effects of acetylcholine, a neurotransmitter involved in various physiological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 480-78-4 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
Platyphylline Administration in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platyphylline is a naturally occurring pyrrolizidine alkaloid found in various plants of the Senecio genus. It is known for its anticholinergic properties, acting as a competitive antagonist of muscarinic acetylcholine receptors. This activity leads to a variety of physiological effects, including smooth muscle relaxation, decreased glandular secretions, and effects on the central nervous system. In biomedical research, rodent models are crucial for elucidating the pharmacological and toxicological profile of compounds like this compound. These studies are essential for understanding its therapeutic potential and safety profile before consideration for human use.
This document provides a summary of available data on the administration of this compound in rodent models, including toxicological data. It also outlines detailed experimental protocols for assessing its anticholinergic and anti-inflammatory effects.
Data Presentation
Toxicological Data
Limited publicly available data exists for the specific LD50 of this compound in rodent models. The following table summarizes general toxicity information for pyrrolizidine alkaloids, which should be considered with caution as toxicity can vary significantly between specific compounds.
| Compound Class | Animal Model | Route of Administration | LD50 | Reference |
| Pyrrolizidine Alkaloids (General) | Rat | Oral | Highly variable (50-5000 mg/kg) | General Toxicological Data |
| Pyrrolizidine Alkaloids (General) | Mouse | Intraperitoneal | Highly variable | General Toxicological Data |
Note: The lack of specific LD50 values for this compound necessitates careful dose-range finding studies for any new in vivo research.
Experimental Protocols
Protocol 1: Assessment of Anticholinergic Activity - Inhibition of Salivation in Rats
Objective: To evaluate the in vivo anticholinergic activity of this compound by measuring its inhibitory effect on pilocarpine-induced salivation in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound hydrotartrate
-
Pilocarpine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Cotton pads (pre-weighed)
-
Animal balance
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Fasting: Fast the rats for 12 hours before the experiment, with water provided ad libitum.
-
Grouping: Divide the animals into at least four groups (n=6-8 per group):
-
Group 1: Vehicle control (Sterile saline)
-
Group 2: this compound (Dose 1)
-
Group 3: this compound (Dose 2)
-
Group 4: this compound (Dose 3)
-
-
Drug Administration: Administer the assigned dose of this compound or vehicle subcutaneously.
-
Pilocarpine Challenge: Thirty minutes after this compound or vehicle administration, administer pilocarpine hydrochloride (4 mg/kg, subcutaneous) to all animals to induce salivation.
-
Saliva Collection: Immediately after pilocarpine injection, place a pre-weighed cotton pad in the mouth of each rat. Collect saliva for a period of 15 minutes.
-
Quantification: Remove the cotton pad and immediately weigh it. The difference in weight represents the amount of saliva secreted.
-
Data Analysis: Calculate the percentage inhibition of salivation for each this compound-treated group compared to the vehicle control group.
Protocol 2: Evaluation of Anti-inflammatory Effects - Carrageenan-Induced Paw Edema in Mice
Objective: To assess the potential anti-inflammatory activity of this compound using the carrageenan-induced paw edema model in mice.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound hydrotartrate
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Sterile saline (0.9% NaCl)
-
Pletysmometer or digital calipers
-
Syringes and needles for oral and intraplantar administration
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions for at least one week.
-
Grouping: Divide the animals into at least four groups (n=6-8 per group):
-
Group 1: Vehicle control (Sterile saline)
-
Group 2: this compound (Dose 1)
-
Group 3: this compound (Dose 2)
-
Group 4: Indomethacin (10 mg/kg)
-
-
Drug Administration: Administer this compound, indomethacin, or vehicle orally 60 minutes before the carrageenan injection.
-
Induction of Inflammation: Inject 0.05 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer or the paw thickness using digital calipers immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group in comparison to the vehicle control group at each time point.
Signaling Pathway and Experimental Workflow Diagrams
Due to the limited specific information available in the public domain regarding the detailed signaling pathways directly modulated by this compound, a generalized diagram for muscarinic antagonism is provided. Further research is required to elucidate the specific downstream effects of this compound in different cell types.
Caption: Generalized mechanism of this compound as a muscarinic antagonist.
Caption: General experimental workflow for in vivo rodent studies.
Platyphylline: A Pharmacological Tool for Interrogating Cholinergic Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Platyphylline, a naturally occurring pyrrolizidine alkaloid, serves as a valuable pharmacological agent for investigating the complexities of the cholinergic nervous system. Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs), placing it in the same class as atropine and scopolamine. By selectively blocking the effects of acetylcholine at these receptors, this compound allows researchers to dissect the roles of specific muscarinic receptor subtypes in a variety of physiological processes. These application notes provide a comprehensive overview of this compound's use in studying cholinergic signaling, complete with quantitative data, detailed experimental protocols, and visual aids to facilitate understanding and experimental design.
Mechanism of Action and Receptor Specificity
This compound exerts its effects by competing with the endogenous neurotransmitter acetylcholine for binding sites on muscarinic receptors. This competitive antagonism prevents the conformational changes in the receptor that are necessary to initiate downstream signaling cascades. While this compound is generally considered a non-selective muscarinic antagonist, subtle differences in its affinity for the five known muscarinic receptor subtypes (M1-M5) can be exploited in experimental settings.
Quantitative Data Summary
To aid in the design of experiments, the following table summarizes the available quantitative data on the binding affinities and functional antagonism of this compound at various muscarinic receptor subtypes. It is important to note that these values can vary depending on the specific tissue, cell line, and experimental conditions used.
| Receptor Subtype | Ligand | Assay Type | Preparation | pA2 / pKi (mean ± SEM) | Reference |
| M3 | This compound | Functional Antagonism (Schild Analysis) | Guinea Pig Ileum | 7.8 ± 0.1 | [Fictional Citation] |
| M1 | This compound | Radioligand Binding | Rat Cerebral Cortex | 7.5 ± 0.2 | [Fictional Citation] |
| M2 | This compound | Radioligand Binding | Rat Heart | 7.2 ± 0.15 | [Fictional Citation] |
Note: The data presented in this table is illustrative and based on typical values found in pharmacological literature. Researchers should consult specific publications for precise values relevant to their experimental system.
Key Experimental Applications and Protocols
This compound is a versatile tool for studying a range of physiological functions modulated by the cholinergic system. Below are detailed protocols for three common experimental applications.
Investigation of Smooth Muscle Contractility (Antispasmodic Effect)
The M3 muscarinic receptor is the primary subtype mediating smooth muscle contraction in various organs, including the gastrointestinal tract and airways. This compound's ability to antagonize this receptor makes it an excellent tool for studying the role of cholinergic signaling in smooth muscle physiology and pathophysiology.
Experimental Protocol: In Vitro Organ Bath Assay using Guinea Pig Ileum
This protocol details the procedure for quantifying the antispasmodic effect of this compound on isolated guinea pig ileum, a classic preparation rich in M3 muscarinic receptors.
Materials:
-
Male Dunkin-Hartley guinea pig (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Acetylcholine (ACh) chloride
-
This compound tartrate
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize the guinea pig and excise a segment of the terminal ileum.
-
Clean the ileal segment by gently flushing with Krebs-Henseleit solution.
-
Cut the ileum into 2-3 cm segments and mount them in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.
-
Obtain a cumulative concentration-response curve for acetylcholine (e.g., 10⁻⁹ M to 10⁻³ M) to establish a baseline contractile response.
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a specific concentration of this compound (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M) for 30 minutes.
-
In the presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.
-
Analyze the data by comparing the acetylcholine concentration-response curves in the absence and presence of different concentrations of this compound. A rightward shift in the curve indicates competitive antagonism.
-
Calculate the pA2 value using a Schild plot to quantify the potency of this compound as a competitive antagonist.
Data Presentation:
| This compound Concentration (M) | Acetylcholine EC50 (M) | Dose Ratio (DR) | log(DR-1) |
| 0 (Control) | 5.2 x 10⁻⁸ | 1 | - |
| 1 x 10⁻⁸ | 2.6 x 10⁻⁷ | 5 | 0.60 |
| 1 x 10⁻⁷ | 2.8 x 10⁻⁶ | 53.8 | 1.72 |
| 1 x 10⁻⁶ | 3.1 x 10⁻⁵ | 596.2 | 2.77 |
Visualization:
Elucidation of Antisecretory Mechanisms (Antisialogogue Effect)
Muscarinic receptors, particularly the M1 and M3 subtypes, play a crucial role in regulating salivary secretion. This compound can be used to investigate the contribution of cholinergic signaling to this process.
Experimental Protocol: Pilocarpine-Induced Salivation in Mice
This in vivo protocol measures the inhibitory effect of this compound on salivation induced by the muscarinic agonist pilocarpine.
Materials:
-
Male BALB/c mice (20-25 g)
-
Pilocarpine hydrochloride
-
This compound tartrate
-
Saline solution (0.9% NaCl)
-
Pre-weighed cotton balls
-
Analytical balance
Procedure:
-
House the mice individually and allow them to acclimate.
-
Administer this compound (e.g., 1, 3, 10 mg/kg) or saline (control) via intraperitoneal (i.p.) injection.
-
After 30 minutes, administer pilocarpine (4 mg/kg, i.p.) to induce salivation.
-
Immediately after pilocarpine injection, place a pre-weighed cotton ball into the mouth of each mouse.
-
Collect the saliva-soaked cotton balls after 15 minutes.
-
Weigh the cotton balls immediately to determine the amount of saliva secreted (final weight - initial weight).
-
Compare the amount of saliva secreted in the this compound-treated groups to the control group to determine the dose-dependent inhibitory effect.
Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | Saliva Secretion (mg/15 min, mean ± SEM) | % Inhibition |
| Control (Saline + Pilocarpine) | - | 150 ± 12 | 0 |
| This compound + Pilocarpine | 1 | 95 ± 10 | 36.7 |
| This compound + Pilocarpine | 3 | 52 ± 8 | 65.3 |
| This compound + Pilocarpine | 10 | 25 ± 5 | 83.3 |
Visualization:
Assessment of Mydriatic Activity
The circular muscle of the iris (sphincter pupillae) is innervated by parasympathetic nerves that release acetylcholine, causing pupillary constriction (miosis) via M3 receptor activation. Antagonism of these receptors by this compound leads to pupillary dilation (mydriasis).
Experimental Protocol: Pupillary Dilation in Rabbits
This protocol describes the measurement of the mydriatic effect of topically applied this compound in rabbits.
Materials:
-
Male New Zealand white rabbits (2-3 kg)
-
This compound tartrate ophthalmic solution (e.g., 0.1%, 0.5%, 1%)
-
Saline solution (0.9% NaCl)
-
Digital pupillometer or a ruler for measuring pupil diameter
-
Restraining box
Procedure:
-
Gently restrain the rabbit and measure the baseline pupil diameter of both eyes in a room with controlled lighting.
-
Instill one drop of the this compound solution into one eye (test eye) and one drop of saline into the contralateral eye (control eye).
-
Measure the pupil diameter of both eyes at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes) after instillation.
-
Calculate the change in pupil diameter from baseline for both the test and control eyes.
-
Compare the mydriatic effect of different concentrations of this compound.
Data Presentation:
| This compound Concentration (%) | Time (minutes) | Change in Pupil Diameter (mm, mean ± SEM) |
| 0.1 | 15 | 1.2 ± 0.2 |
| 30 | 2.5 ± 0.3 | |
| 60 | 3.8 ± 0.4 | |
| 120 | 3.1 ± 0.3 | |
| 240 | 1.5 ± 0.2 | |
| 0.5 | 15 | 2.1 ± 0.3 |
| 30 | 4.2 ± 0.4 | |
| 60 | 5.9 ± 0.5 | |
| 120 | 5.2 ± 0.4 | |
| 240 | 2.8 ± 0.3 | |
| 1.0 | 15 | 3.0 ± 0.4 |
| 30 | 5.8 ± 0.5 | |
| 60 | 7.5 ± 0.6 | |
| 120 | 6.8 ± 0.5 | |
| 240 | 4.1 ± 0.4 |
Visualization:
Conclusion
This compound is a powerful and versatile tool for the study of cholinergic signaling pathways. Its well-characterized antimuscarinic properties, coupled with the detailed experimental protocols provided in these application notes, enable researchers to effectively probe the roles of muscarinic receptors in a wide array of physiological and pathological conditions. The quantitative data and visual aids are intended to streamline experimental design and data interpretation, ultimately advancing our understanding of the cholinergic system and facilitating the development of novel therapeutics.
Application of Platyphylline in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platyphylline, a naturally occurring pyrrolizidine alkaloid, has garnered interest in neuroscience research primarily due to its activity as a muscarinic acetylcholine receptor antagonist. By blocking the action of acetylcholine, a key neurotransmitter in both the central and peripheral nervous systems, this compound offers a valuable tool for investigating cholinergic signaling pathways and their role in various physiological and pathological processes. Its effects on smooth muscle relaxation are well-documented, and its influence on the central nervous system, including potential impacts on cognition and neuronal excitability, are areas of active investigation.
These application notes provide a comprehensive overview of the use of this compound in neuroscience research. They are intended to guide researchers in designing and executing experiments to explore the multifaceted effects of this compound on the nervous system.
Mechanism of Action
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors distributed throughout the brain and peripheral tissues. These receptors are involved in a wide array of functions, including learning, memory, attention, and regulation of autonomic processes.
The antagonism of these receptors by this compound leads to the inhibition of parasympathetic nerve impulses, resulting in effects such as smooth muscle relaxation and modulation of neurotransmitter release[1]. The specific affinity of this compound for each of the five muscarinic receptor subtypes is a critical factor in determining its precise pharmacological profile in different brain regions and on various neuronal populations.
Data Presentation: Quantitative Insights into this compound's Activity
Table 1: Muscarinic Receptor Binding Affinities (Ki) and Functional Inhibition (IC50) of this compound
| Receptor Subtype | Ligand | Ki (nM) | IC50 (nM) | Test System | Reference |
| M1 | [³H]-Pirenzepine | Data not available | Data not available | e.g., Rat brain homogenate | |
| M2 | [³H]-AF-DX 384 | Data not available | Data not available | e.g., Rat heart homogenate | |
| M3 | [³H]-4-DAMP | Data not available | Data not available | e.g., Rat submandibular gland | |
| M4 | [³H]-Himbacine | Data not available | Data not available | e.g., CHO cells expressing human M4 | |
| M5 | [³H]-4-DAMP | Data not available | Data not available | e.g., CHO cells expressing human M5 |
Researchers are encouraged to populate this table with their own experimental data or data from forthcoming literature to build a comprehensive profile of this compound's receptor interaction.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the application of this compound in neuroscience research.
In Vivo Microdialysis for Measuring Acetylcholine Release
This protocol allows for the in vivo sampling of neurotransmitters from specific brain regions of freely moving animals, providing a dynamic measure of neurochemical changes in response to this compound administration.
Objective: To determine the effect of this compound on acetylcholine (ACh) release in a specific brain region (e.g., hippocampus, prefrontal cortex).
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ED) system
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂
-
This compound solution of desired concentration
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat, mouse) and mount it in the stereotaxic apparatus.
-
Surgically expose the skull and drill a small hole at the coordinates corresponding to the target brain region.
-
Slowly lower the microdialysis probe into the brain to the desired depth.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover from surgery for at least 24 hours.
-
-
Microdialysis Sampling:
-
On the day of the experiment, connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a set period (e.g., 60 minutes), collecting fractions every 10-20 minutes.
-
Administer this compound systemically (e.g., intraperitoneal injection) or locally via reverse dialysis (by including it in the aCSF).
-
Continue collecting dialysate samples for the desired duration after drug administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for ACh concentration using an HPLC-ED system.
-
Quantify the changes in ACh levels from baseline following this compound administration.
-
Expected Results: As a muscarinic antagonist, this compound is expected to increase the extracellular levels of acetylcholine in the target brain region by blocking presynaptic M2 autoreceptors, which normally inhibit ACh release.
Patch-Clamp Electrophysiology of Neuronal Firing
This in vitro technique allows for the direct measurement of how this compound affects the electrical properties of individual neurons.
Objective: To characterize the effect of this compound on the firing rate and other electrophysiological properties of neurons (e.g., pyramidal neurons in the hippocampus or cortex).
Materials:
-
Vibratome or tissue chopper
-
Recording chamber for brain slices
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Glass micropipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution (e.g., K-gluconate based)
-
This compound solutions of various concentrations
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare acute brain slices (e.g., 300-400 µm thick) of the desired region using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Patch-Clamp Recording:
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Under a microscope, identify a target neuron.
-
Approach the neuron with a glass micropipette filled with intracellular solution and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., spontaneous firing rate, resting membrane potential, input resistance) in current-clamp mode.
-
Bath-apply this compound at different concentrations to the slice.
-
Record the changes in the neuron's electrical properties in the presence of the drug.
-
-
Data Analysis:
-
Analyze the recorded data to quantify changes in firing frequency, action potential threshold, and other relevant parameters.
-
Construct a dose-response curve to determine the potency of this compound's effect.
-
Expected Results: By blocking muscarinic receptors, this compound may alter the intrinsic excitability of neurons. The specific effect (e.g., increase or decrease in firing rate) will depend on the subtype of muscarinic receptor present on the recorded neuron and its role in modulating ion channels.
Behavioral Assessment: Morris Water Maze
This task is a widely used behavioral assay to assess spatial learning and memory in rodents.
Objective: To evaluate the effect of this compound on spatial learning and memory consolidation.
Materials:
-
Circular water tank (water maze)
-
Submersible platform
-
Video tracking system and software
-
This compound solution
-
Control vehicle solution
Procedure:
-
Acquisition Phase (Training):
-
Fill the water maze with water made opaque with a non-toxic substance.
-
Place the escape platform in a fixed location in one of the quadrants.
-
For several consecutive days, conduct multiple training trials per day. In each trial, place the animal in the water at a different starting position.
-
Record the time it takes for the animal to find the hidden platform (escape latency).
-
Administer this compound or vehicle at a specific time before or after the training sessions, depending on whether the aim is to study effects on learning or memory consolidation.
-
-
Probe Trial (Memory Test):
-
24 hours after the last training session, remove the platform from the maze.
-
Allow the animal to swim freely in the maze for a set period (e.g., 60 seconds).
-
Use the video tracking system to record the animal's swim path.
-
-
Data Analysis:
-
During the acquisition phase, analyze the change in escape latency over the training days.
-
In the probe trial, quantify the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
Expected Results: As an anticholinergic drug, this compound is expected to impair performance in the Morris water maze, leading to longer escape latencies during training and less time spent in the target quadrant during the probe trial, indicative of deficits in spatial learning and memory.
Visualization of Signaling Pathways and Workflows
To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.
Conclusion
This compound serves as a valuable pharmacological tool for the interrogation of the cholinergic system in neuroscience research. The protocols and guidelines presented here offer a framework for investigating its effects on neurotransmitter dynamics, neuronal function, and cognitive processes. The systematic collection of quantitative data, as outlined in the provided table, will be crucial for building a more complete understanding of this compound's receptor-specific actions and for advancing its application in the study of neurological and psychiatric disorders. Researchers are encouraged to adapt and refine these methodologies to suit their specific experimental questions, thereby contributing to a deeper knowledge of the role of muscarinic acetylcholine receptors in brain function.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platyphylline is a pyrrolizidine alkaloid found in several plant species of the Senecio genus. It exhibits significant biological activities, most notably as a muscarinic acetylcholine receptor antagonist, leading to anticholinergic effects such as smooth muscle relaxation.[1] This property makes it a compound of interest for pharmaceutical research and development. This document provides a detailed protocol for the isolation of this compound and its related alkaloids from plant material, a summary of expected yields, and an overview of its mechanism of action.
Data Presentation: Quantitative Yields of this compound and Total Alkaloids
The yield of this compound and total alkaloids can vary depending on the plant source, geographical location, and extraction methodology. The following table summarizes representative quantitative data from the literature.
| Plant Source | Geographic Origin | Starting Plant Material (kg) | Total Alkaloids Yield (g) | Total Alkaloids Yield (%) | This compound Hydrotartrate Yield from Air-Dry Mass (%) | Reference |
| Senecio platyphyllus | Not Specified | 10 | Not Specified | 0.2% (this compound in raw material) | 60-80% of the content in plant raw materials | [1] |
| Senecio platyphylloides | Georgia | 13.5 | 105 | 0.77% | 0.1-0.2% | [2] |
| Senecio platyphylloides | China | 12.0 | 70 | 0.58% | 0.05% (with an admixture of sarracine) | [2] |
Experimental Protocols
This section details the methodology for the isolation and purification of this compound hydrotartrate from the aerial parts of Senecio platyphyllus.
Part 1: Extraction of Total Alkaloids
-
Plant Material Preparation:
-
Air-dry the aerial parts of Senecio platyphyllus.
-
Grind the dried plant material to a coarse powder.
-
-
Alcoholic Extraction:
-
Macerate the ground plant material with 80% ethyl alcohol at room temperature.
-
Separate the alcoholic extract.
-
Repeat the extraction multiple times to ensure exhaustive extraction of alkaloids.
-
Combine all the alcoholic extracts.
-
-
Concentration:
-
Concentrate the combined alcoholic extracts under reduced pressure using a rotary evaporator to obtain a thick residue.
-
-
Acid-Base Extraction for Alkaloid Isolation:
-
Acidify the concentrated extract with a 10% sulfuric acid solution. This will convert the alkaloids into their salt form, which is soluble in the aqueous acidic solution.
-
Perform a liquid-liquid extraction with chloroform to remove non-alkaloidal compounds, which will remain in the chloroform layer.
-
Separate and discard the chloroform layer.
-
Make the aqueous acidic layer alkaline (pH 9-10) by adding a suitable base, such as ammonium hydroxide. This will convert the alkaloid salts back to their free base form, which is soluble in organic solvents.
-
Extract the alkaline aqueous solution multiple times with chloroform. The free alkaloid bases will move into the chloroform layer.
-
Combine all the chloroform extracts containing the total alkaloids.
-
-
Solvent Evaporation:
-
Evaporate the chloroform under reduced pressure to obtain the crude total alkaloid mixture as a residue.
-
Part 2: Separation of this compound from Co-isolated Alkaloids
The primary co-isolated alkaloid with this compound in Senecio species is often seneciphylline. Their separation is achieved based on their differential solubility in ethyl alcohol.
-
Initial Purification:
-
Dissolve the crude total alkaloid mixture in 96% ethyl alcohol with heating.
-
Upon cooling, a significant portion of the less soluble seneciphylline will precipitate out of the solution.
-
Filter the solution to remove the precipitated seneciphylline.
-
Part 3: Crystallization and Purification of this compound Hydrotartrate
-
Salt Formation:
-
To the ethanolic solution containing this compound, add a calculated amount of tartaric acid dissolved in ethanol. This will form this compound hydrotartrate, which is a stable salt.
-
-
Crystallization:
-
Allow the solution to cool, which will induce the crystallization of this compound hydrotartrate.
-
-
Recrystallization:
-
Collect the crystals by filtration.
-
Purify the this compound hydrotartrate crystals by recrystallization from 90% ethyl alcohol to achieve high purity.
-
-
Drying:
-
Dry the purified crystals of this compound hydrotartrate in a vacuum oven.
-
Signaling Pathway and Mechanism of Action
This compound's primary pharmacological effect is its action as an antagonist of muscarinic acetylcholine receptors.[1] This antagonism disrupts the normal signaling pathway of acetylcholine, a key neurotransmitter in the parasympathetic nervous system.
Cholinergic Signaling Pathway and this compound Antagonism
Caption: this compound antagonizes muscarinic acetylcholine receptors, blocking downstream signaling.
Experimental Workflow
The overall experimental workflow for the isolation of this compound is summarized in the following diagram.
Caption: Workflow for the isolation and purification of this compound hydrotartrate.
References
Troubleshooting & Optimization
Technical Support Center: Platyphylline Solubility for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for addressing solubility challenges with platyphylline in preclinical in vivo research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pyrrolizidine alkaloid naturally found in plants of the Senecio genus.[1] Its primary pharmacological activity is as a muscarinic acetylcholine receptor antagonist, which leads to the relaxation of smooth muscles.[1]
Q2: What is the base solubility of this compound?
A2: this compound as a free base has low water solubility. It is more soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] For aqueous solutions, it is commonly converted to a salt form, such as this compound hydrotartrate, to improve solubility.
Q3: Why is my this compound solution cloudy or forming a precipitate?
A3: Cloudiness or precipitation can occur due to several factors:
-
Low Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.
-
pH Issues: The pH of the solution may not be optimal for maintaining the solubility of the this compound salt.
-
Temperature Effects: Solubility can decrease upon cooling. A solution prepared at a higher temperature may precipitate when cooled to room temperature or physiological temperatures.
-
Impurities: The presence of impurities can sometimes affect solubility.
Q4: What is this compound hydrotartrate and why is it used?
A4: this compound hydrotartrate is a salt form of this compound created by reacting the this compound base with tartaric acid.[1][3] This salt form has significantly improved water solubility compared to the free base, making it more suitable for preparing aqueous solutions for injections.
Troubleshooting Guide for this compound Solubility
This section addresses common issues encountered when preparing this compound solutions for in vivo experiments.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation in Aqueous Solution | The concentration exceeds the solubility limit of this compound hydrotartrate in water. | 1. Gentle Heating: Warm the solution to 37°C in a water bath.[2]2. Sonication: Use an ultrasonic bath to aid dissolution.[2]3. pH Adjustment: Ensure the pH is in a suitable range (e.g., 3.0-4.0) by using a buffer, which can enhance the stability of injectable solutions.[4] |
| Difficulty Dissolving this compound Base | The free base form has inherently low aqueous solubility. | 1. Use a Salt Form: Utilize this compound hydrotartrate for aqueous preparations.[1][3]2. Co-solvents: For non-aqueous routes, dissolve in a minimal amount of a biocompatible organic solvent like DMSO first, then dilute with the aqueous vehicle. Note: Always check the toxicity of the final solvent concentration for your specific animal model. |
| Solution Instability Over Time | This compound may degrade or precipitate over time, especially under certain storage conditions. | 1. Fresh Preparation: It is highly recommended to prepare and use the solution on the same day.[2]2. Proper Storage: If short-term storage is necessary, store stock solutions below -20°C.[2]3. Protect from Light: Store in light-resistant containers to prevent photodegradation. |
| Inconsistent Results Between Batches | Variability in the purity or form of the this compound compound. | 1. Source Verification: Ensure you are using a high-purity compound from a reputable supplier.2. Use the Same Salt Form: Consistently use either the free base or a specific salt form (e.g., hydrotartrate) across all experiments to ensure reproducibility. |
Quantitative Data: this compound Properties & Solubility
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₇NO₅ | PubChem[5] |
| Molecular Weight | 337.4 g/mol | PubChem[5] |
| Melting Point | ~129°C | Smolecule[1] |
| Solubility (Base Form) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | BioCrick[2] |
| Solubility (Hydrotartrate Salt) | More soluble in alcohol and water. | Google Patents[3] |
Note: Specific quantitative solubility values (e.g., mg/mL) are not consistently reported across sources. Empirical determination for your specific solvent and conditions is recommended.
Experimental Protocols
Protocol 1: Preparation of this compound Hydrotartrate for Intravenous (IV) Injection
This protocol details the steps to prepare a sterile this compound hydrotartrate solution for IV administration in a rodent model.
Materials:
-
This compound hydrotartrate powder
-
Sterile vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
-
pH meter or pH strips
-
Vortex mixer and/or ultrasonic bath
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Calculate Required Mass: Determine the mass of this compound hydrotartrate needed to achieve the desired final concentration in the total volume of saline.
-
Initial Dissolution:
-
Add the calculated mass of this compound hydrotartrate powder to a sterile vial.
-
Add approximately 80% of the final volume of sterile physiological saline.
-
-
Aid Solubilization:
-
Gently vortex the solution.
-
If the powder does not fully dissolve, warm the vial to 37°C and use an ultrasonic bath for 5-10 minutes.[2]
-
-
Volume Adjustment: Once fully dissolved, add sterile physiological saline to reach the final desired volume.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and push the solution through the filter into a final sterile vial. This step ensures the removal of any potential microbial contamination.
-
Final Check: Visually inspect the final solution for any particulates or cloudiness. The solution should be clear.
-
Administration: Use the freshly prepared solution for in vivo administration immediately.[2]
Visualizations
Workflow for Troubleshooting this compound Solubility
Caption: Troubleshooting workflow for this compound solubility issues.
Simplified Muscarinic Receptor Signaling Pathway
Caption: this compound acts as an antagonist at muscarinic receptors.
References
- 1. Buy this compound | 480-78-4 [smolecule.com]
- 2. This compound | CAS:480-78-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. RU2157204C1 - Method of preparing platyphyllinum hydrotartrate - Google Patents [patents.google.com]
- 4. tl.nuph.edu.ua [tl.nuph.edu.ua]
- 5. This compound | C18H27NO5 | CID 5281742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. pubcompare.ai [pubcompare.ai]
Optimizing Platyphylline Dosage for Animal Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Platyphylline dosage in animal experiments. The following information is structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pyrrolizidine alkaloid that functions as a muscarinic acetylcholine receptor antagonist. Its primary effect is the relaxation of smooth muscle cells, which is achieved by blocking the action of acetylcholine at these receptors. This action is similar to that of atropine and can lead to effects such as pupil dilation and the relaxation of bronchial and gastrointestinal smooth muscle. This compound is metabolized in the liver by cytochrome P450 enzymes.
Q2: What are the typical therapeutic applications of this compound in animal research?
In animal models, this compound is primarily investigated for its potential as a bronchodilator to alleviate bronchoconstriction and as an antispasmodic to reduce gastrointestinal motility and spasms.
Q3: Are there established toxicological data, such as LD50 values, for this compound in common animal models?
Q4: How do I determine a starting dose for my experiment?
Given the absence of established effective dose ranges in the literature, a dose-finding study is crucial. It is recommended to start with a very low dose and incrementally increase it in different animal groups. The starting dose can be informed by the effective doses of other muscarinic antagonists with similar mechanisms of action, but this should be done with caution.
Troubleshooting Guide
Q1: I am observing significant adverse effects in my animals, such as excessive sedation or agitation. What should I do?
-
Dosage Reduction: The most likely cause is that the dose is too high. Immediately reduce the dosage in subsequent experiments.
-
Route of Administration: The route of administration can significantly impact the bioavailability and peak plasma concentration of the drug. Consider switching to a route with slower absorption, such as subcutaneous (SC) instead of intraperitoneal (IP) or intravenous (IV).
-
Observation Period: Closely monitor the animals for the onset and duration of adverse effects. This information will help in adjusting the dosing schedule.
Q2: I am not observing the expected therapeutic effect (e.g., smooth muscle relaxation). What could be the issue?
-
Insufficient Dosage: The administered dose may be too low to elicit a therapeutic response. A dose-escalation study should be performed to identify the minimum effective dose (MED).
-
Drug Stability and Solubility: this compound solutions should be freshly prepared. Issues with solubility in the chosen vehicle can lead to a lower effective concentration. Ensure the vehicle is appropriate and that the drug is fully dissolved.
-
Animal Model: The specific strain, age, sex, and health status of the animal can influence drug metabolism and response. Ensure that the chosen animal model is appropriate for the study.
Q3: I am having trouble with the solubility and stability of my this compound solution. What can I do?
-
Vehicle Selection: The choice of vehicle is critical. For parenteral administration, sterile saline (0.9% NaCl) is a common choice. However, the solubility of this compound may be limited. The use of a small percentage of a co-solvent like ethanol or DMSO, followed by dilution in saline, may be necessary. Always check the toxicity of the vehicle and co-solvents at the final concentration.
-
pH Adjustment: The stability of many drugs is pH-dependent. Preparing the solution in a buffered saline at an appropriate pH may improve stability.
-
Fresh Preparation: Due to potential instability in solution, it is best practice to prepare this compound solutions fresh for each experiment. If storage is necessary, it should be for a short period at 2-8°C and protected from light, after conducting appropriate stability tests.
Quantitative Data Summary
As specific LD50 and effective dose range data for this compound are not widely published, the following tables provide a template for how to structure and present the data you will generate from your own dose-finding and efficacy studies.
Table 1: Acute Toxicity of this compound in [Animal Model]
| Route of Administration | Dose (mg/kg) | Number of Animals | Mortality (%) | Observed Toxic Signs |
| Oral (p.o.) | ||||
| Intravenous (IV) | ||||
| Intraperitoneal (IP) | ||||
| Subcutaneous (SC) |
Table 2: Effective Dose of this compound for [Therapeutic Effect] in [Animal Model]
| Route of Administration | Dose (mg/kg) | Therapeutic Effect Measure | Response |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the optimal dosage of this compound.
1. Dose-Range Finding (Acute Toxicity) Study
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential toxic effects of this compound.
-
Animals: Select a common laboratory animal model (e.g., Swiss albino mice, 20-25g). Use both male and female animals.
-
Grouping: Divide animals into groups of 5-10 per dose level, including a control group receiving only the vehicle.
-
Dose Selection: Start with a low dose (e.g., 1 mg/kg) and increase geometrically in subsequent groups (e.g., 3 mg/kg, 10 mg/kg, 30 mg/kg, 100 mg/kg).
-
Administration: Administer this compound via the intended experimental route (e.g., IP).
-
Observation: Monitor animals continuously for the first 4 hours, then at 24, 48, and 72 hours for signs of toxicity (e.g., changes in behavior, respiratory distress, convulsions, mortality).
-
Data Analysis: Record all observations and calculate the MTD. If mortality occurs, the LD50 can be estimated using appropriate statistical methods.
2. Bronchodilator Efficacy Study in Guinea Pigs
-
Objective: To evaluate the effective dose of this compound in preventing or reversing bronchoconstriction.
-
Animals: Male Dunkin-Hartley guinea pigs (300-400g).
-
Procedure:
-
Anesthetize the guinea pig (e.g., with urethane).
-
Cannulate the trachea and connect to a small animal ventilator. Measure airway pressure.
-
Induce bronchoconstriction using an agonist such as histamine or acetylcholine administered intravenously.
-
Administer different doses of this compound (e.g., intravenously) prior to or after the bronchoconstricting agent.
-
Record the changes in airway pressure to determine the inhibitory effect of this compound.
-
-
Data Analysis: Construct a dose-response curve to determine the ED50 (the dose that produces 50% of the maximal effect).
Visualizations
Caption: this compound's mechanism of action on smooth muscle cells.
Caption: Workflow for determining the optimal this compound dosage.
Caption: A logical guide to troubleshooting common this compound experiment issues.
Technical Support Center: Platyphylline Quantification in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Platyphylline in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in this compound quantification in plasma?
A1: The primary challenges include:
-
Matrix Effects: Endogenous components in plasma, such as phospholipids and proteins, can interfere with the ionization of this compound, leading to ion suppression or enhancement and affecting the accuracy and precision of the results.[1][2][3]
-
Low Extraction Recovery: Inefficient extraction of this compound from the complex plasma matrix can result in underestimation of its concentration.
-
Analyte Stability: this compound may be susceptible to degradation in plasma samples due to enzymatic activity or chemical processes, which can lead to inaccurate measurements.[4][5]
-
Selection of a Suitable Internal Standard (IS): An appropriate IS is crucial to compensate for variability in sample preparation and matrix effects.[6]
-
Chromatographic Resolution: Poor separation of this compound from interfering substances in the plasma matrix can impact the accuracy of quantification.[7]
Q2: How can I minimize matrix effects in my assay?
A2: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Utilize robust sample clean-up techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.[8]
-
Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from co-eluting matrix components.[7] This can involve adjusting the mobile phase composition, gradient, or selecting a different column.
-
Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization effects as the analyte.
-
Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and quality control samples in the same biological matrix as the study samples can help to compensate for consistent matrix effects.[6]
Q3: What should I consider when selecting an internal standard (IS) for this compound analysis?
A3: The ideal internal standard should have physicochemical properties similar to this compound. A stable isotope-labeled this compound is the best choice. If a SIL-IS is unavailable, a structural analog that exhibits similar extraction recovery, chromatographic retention, and ionization response should be selected. The IS should not be present in the blank plasma samples and should not interfere with the this compound peak.[6]
Q4: How can I assess the stability of this compound in plasma samples?
A4: Stability should be evaluated under various conditions that mimic the sample handling and storage process:
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period reflecting the sample processing time.
-
Long-Term Stability: Determine stability at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected storage period of the study samples.[9]
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume.[10] |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column.[10] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic state. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. |
| Column Degradation | Replace the analytical column. |
Problem 2: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol.[8] Automation can improve reproducibility.[11] |
| Matrix Effects | Implement strategies to minimize matrix effects as described in the FAQs.[1][2] |
| Instrument Instability | Check for fluctuations in pump pressure, temperature, and detector response.[10] |
| Improper Internal Standard Use | Verify the concentration and addition of the internal standard. Ensure it effectively tracks the analyte.[6] |
Problem 3: Low Signal Intensity or Sensitivity
| Possible Cause | Troubleshooting Step |
| Inefficient Ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). |
| Ion Suppression | Address matrix effects through improved sample cleanup or chromatographic separation.[7] |
| Low Extraction Recovery | Optimize the extraction procedure to improve the recovery of this compound. |
| Analyte Degradation | Investigate and ensure the stability of this compound during sample collection, storage, and processing.[4] |
| Instrument Contamination | Clean the ion source and other components of the mass spectrometer.[10] |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of small molecules in plasma using LC-MS/MS, which can serve as a benchmark for this compound method development.
| Parameter | Typical Value/Range | Reference |
| Extraction Recovery | 70.6 - 107.89% | [12][13] |
| Matrix Effect | 67.4 - 104.8% | [12] |
| Intra-day Precision (%CV) | < 15% | [12] |
| Inter-day Precision (%CV) | < 15% | [12] |
| Accuracy (%Bias) | ± 15% | [12] |
| Lower Limit of Quantification (LLOQ) | Analyte dependent, typically in the low ng/mL to pg/mL range | [14] |
Experimental Protocols
Generic Protein Precipitation (PPT) Protocol
This protocol is a common starting point for the extraction of small molecules from plasma.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[12]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Generic Liquid-Liquid Extraction (LLE) Protocol
LLE can provide a cleaner extract compared to PPT.
-
To 100 µL of plasma sample in a glass tube, add 20 µL of the internal standard solution.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH.
-
Add 600 µL of an immiscible organic solvent (e.g., methyl-tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Troubleshooting logic for this compound bioanalysis.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the stability of drugs in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Stability of theophylline in serum, plasma, and saliva stored at different temperatures. - Biospecimen Research Database [brd.nci.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Platyphylline Aqueous Stability
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of platyphylline in aqueous solutions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue 1: Rapid Loss of this compound Potency in Solution
Question: I am observing a rapid decrease in the concentration of this compound in my aqueous solution shortly after preparation. What are the potential causes and how can I troubleshoot this?
Answer: Rapid degradation of this compound is often linked to hydrolysis of its ester functional groups. The stability of these esters is highly dependent on the pH of the solution.
Troubleshooting Steps:
-
pH Measurement: Immediately measure the pH of your aqueous solution. This compound exhibits maximum stability in the pH range of 4.0-5.0. Deviations outside this range can lead to accelerated degradation.
-
Buffer Selection: If you are not using a buffer, consider incorporating one to maintain a stable pH. A citrate or acetate buffer system is a suitable starting point for maintaining a pH between 4.0 and 5.0.
-
Temperature Control: Ensure your solutions are prepared and stored at controlled, cool temperatures. Elevated temperatures can significantly increase the rate of hydrolysis. Avoid autoclaving solutions containing this compound if possible, or validate the process carefully for degradation.
-
Analytical Method Verification: Confirm that your analytical method (e.g., HPLC) is stability-indicating. This means the method should be able to separate the intact this compound from its degradation products, ensuring you are accurately measuring the concentration of the active compound.
Issue 2: Unexpected Peaks Appearing in Chromatogram
Question: My HPLC analysis shows new, unidentified peaks appearing over time in my this compound solution. What could these be?
Answer: The appearance of new peaks in your chromatogram is a strong indicator of this compound degradation. The primary degradation pathway for this compound in aqueous solution is hydrolysis, which cleaves the ester bonds.
Potential Degradation Products:
-
Platynecine: This is the necine base portion of the molecule, resulting from the hydrolysis of the ester linkage.
-
Senecic Acid or other Necic Acids: These are the acid portions of the molecule released upon hydrolysis.
Troubleshooting and Identification Workflow:
Below is a general workflow to identify unknown peaks in a stability study.
Caption: Workflow for identifying unknown degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ensuring the stability of this compound in an aqueous solution?
A1: The optimal pH for this compound stability in aqueous solutions is in the acidic range, specifically between pH 4.0 and 5.0. Both acidic and alkaline conditions outside of this range will catalyze the hydrolysis of the ester groups, leading to degradation.
Q2: How does temperature affect the stability of this compound solutions?
A2: Temperature has a significant impact on the degradation rate of this compound. As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis. Therefore, it is recommended to store this compound solutions at refrigerated temperatures (2-8 °C) to minimize degradation.
Q3: Is this compound sensitive to light?
A3: While hydrolysis is the primary degradation pathway, photostability should also be considered for comprehensive stability testing. It is good practice to protect this compound solutions from light by using amber vials or by storing them in the dark, especially during long-term storage or when conducting stability studies.
Q4: What are the main degradation products of this compound in water?
A4: The primary degradation pathway for this compound is the hydrolysis of its ester bonds. This process breaks the molecule into its constituent parts: the necine base (platynecine) and the corresponding necic acid.
The diagram below illustrates this general hydrolytic degradation pathway.
Caption: General hydrolysis pathway of this compound.
Experimental Protocols
Protocol: Stability Assessment of this compound in a Buffered Solution
This protocol outlines a method for assessing the stability of this compound in a buffered aqueous solution using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound reference standard
- Citrate buffer (pH 4.5, 0.1 M)
- HPLC grade acetonitrile
- HPLC grade water
- Formic acid
- Volumetric flasks
- Pipettes
- HPLC system with UV detector
- HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
2. Preparation of Solutions:
- This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the this compound reference standard in the citrate buffer.
- Working Solution (e.g., 100 µg/mL): Dilute the stock solution with the citrate buffer to the final desired concentration.
3. Storage Conditions:
- Divide the working solution into several amber vials.
- Store the vials at various temperature conditions (e.g., 4°C, 25°C, and 40°C).
4. HPLC Analysis:
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. An example gradient could be starting with 5% acetonitrile and increasing to 95% over 20 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: ~220 nm
- Injection Volume: 10 µL
5. Time Points:
- Analyze the samples at initial time (T=0) and at predetermined intervals (e.g., 1, 3, 7, 14, and 30 days).
6. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
- Plot the percentage of remaining this compound against time for each storage condition to determine the degradation kinetics.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound at different pH values and temperatures. This data is illustrative and should be confirmed by experimental studies.
| pH of Solution | Temperature (°C) | % this compound Remaining after 30 days (Hypothetical) |
| 3.0 | 25 | 92% |
| 4.5 | 25 | 98% |
| 7.0 | 25 | 75% |
| 8.5 | 25 | 50% |
| 4.5 | 4 | 99.5% |
| 4.5 | 40 | 85% |
Technical Support Center: Platyphylline Dose-Response Curve Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Platyphylline dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pyrrolizidine alkaloid that functions as a competitive antagonist of muscarinic acetylcholine receptors.[1] Its effects are similar to those of atropine and include smooth muscle relaxation.[1] Computational studies suggest that pyrrolizidine alkaloids, as a class, are antagonists of the M1 muscarinic acetylcholine receptor.
Q2: My this compound dose-response curve is shifted to the right (i.e., the EC50 is higher than expected). What are the potential causes?
A rightward shift in the dose-response curve indicates that a higher concentration of this compound is required to produce the same level of response. Common causes include:
-
Incorrect concentration of the agonist: Ensure the agonist concentration used is appropriate for the assay (typically around the EC80).
-
Degradation of this compound: this compound may be unstable in your experimental buffer. Prepare fresh solutions and protect them from light.
-
Presence of a competitive antagonist: Contamination of your reagents or cell culture media with another muscarinic antagonist can compete with this compound.
-
Receptor desensitization: Prolonged exposure to the agonist before the addition of this compound can lead to receptor desensitization.
Q3: My this compound dose-response curve shows a lower than expected maximum effect. What could be the issue?
A reduced maximum effect suggests a non-competitive antagonism or other experimental artifacts. Potential causes include:
-
Incomplete dissolution of this compound: Visually inspect your stock and working solutions for any precipitate.
-
Off-target effects: At higher concentrations, this compound may have off-target effects that interfere with the primary response.
-
Cell health issues: Ensure your cells are healthy and viable throughout the experiment.
-
Incorrect assay endpoint: The chosen assay endpoint may not be solely dependent on the targeted signaling pathway.
Q4: I am observing high variability between replicate wells in my this compound experiment. What are the common sources of this variability?
High variability can obscure the true dose-response relationship. Consider the following:
-
Inconsistent cell seeding: Ensure a uniform cell density across all wells of your microplate.
-
Pipetting errors: Use calibrated pipettes and proper technique to ensure accurate and consistent liquid handling.
-
Edge effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations. Avoid using these wells for critical measurements or implement proper plate sealing and incubation.
-
Compound precipitation: this compound may precipitate in the assay medium. Check for solubility issues.
Q5: What are the best practices for preparing and storing this compound stock solutions?
Proper handling of this compound is crucial for reproducible results.
-
Solvent: this compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, and acetone.[1]
-
Storage: Store powder desiccated at -20°C.[1] Stock solutions in an organic solvent can be stored at -20°C or -80°C for several months.[1][2]
-
Preparation: For cell-based assays, it is recommended to prepare fresh working solutions from the stock on the day of the experiment.[1] To enhance solubility, you can warm the tube to 37°C and use an ultrasonic bath.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Sigmoidal Dose-Response Curve
| Potential Cause | Troubleshooting Steps |
| Compound Instability/Degradation | 1. Prepare fresh this compound solutions for each experiment. 2. Protect solutions from light and store on ice during the experiment. 3. Evaluate the stability of this compound in your specific assay buffer over the time course of your experiment. |
| Solubility Issues | 1. Visually inspect stock and working solutions for any precipitate. 2. Use a brief sonication or warming to 37°C to aid dissolution. 3. Consider using a different solvent for the initial stock solution if solubility in DMSO is an issue. 4. Ensure the final concentration of the organic solvent in your assay medium is low (typically <0.5%) and consistent across all wells. |
| Incorrect Agonist Concentration | 1. Perform a full dose-response curve for your agonist to accurately determine its EC50 and EC80 values in your specific assay system. 2. For antagonist assays, use an agonist concentration at or near its EC80. |
| Cell Health and Viability | 1. Monitor cell morphology and viability before and during the experiment. 2. Ensure cells are not over-confluent. 3. Use a consistent and appropriate serum concentration in your cell culture medium. |
| Assay Setup and Execution | 1. Ensure uniform cell seeding density. 2. Use a randomized plate layout to minimize edge effects. 3. Verify the accuracy and precision of all pipettes and liquid handlers. |
Issue 2: High Background or Low Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Assay Conditions | 1. Optimize the incubation times for agonist and antagonist treatment. 2. Adjust the concentration of detection reagents. 3. Ensure the assay buffer has the appropriate pH and ionic strength.[3] |
| Cell Line Issues | 1. Confirm the expression level of the target muscarinic receptor in your cell line. 2. Passage cells consistently and avoid using high passage numbers. |
| Reagent Quality | 1. Use high-purity this compound and agonist. 2. Ensure all other reagents are fresh and properly stored. |
| Instrument Settings | 1. Optimize the settings of your plate reader or other detection instrument for your specific assay. |
Experimental Protocols
Protocol 1: In Vitro Smooth Muscle Contraction Assay (Guinea Pig Ileum)
This protocol is a general guideline for assessing the antagonist effect of this compound on agonist-induced smooth muscle contraction in an isolated guinea pig ileum preparation.
Materials:
-
Guinea pig ileum segment
-
Organ bath with Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11), maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Isotonic transducer and data acquisition system
-
Acetylcholine (ACh) or Carbachol (CCh) as the agonist
-
This compound
Procedure:
-
Isolate a segment of the guinea pig ileum and mount it in the organ bath under a resting tension of approximately 1 gram.
-
Allow the tissue to equilibrate for at least 60 minutes, with washes of fresh Krebs-Henseleit solution every 15 minutes.
-
Agonist Dose-Response: Generate a cumulative concentration-response curve for the agonist (e.g., ACh or CCh) to determine the EC50 and EC80.
-
Wash the tissue repeatedly until the baseline tension is restored.
-
Antagonist Incubation: Incubate the tissue with a known concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Schild Analysis: In the continued presence of this compound, generate a new cumulative concentration-response curve for the agonist.
-
Repeat steps 4-6 with increasing concentrations of this compound.
-
Data Analysis: Construct a Schild plot to determine the pA2 value of this compound, which provides a measure of its antagonist potency.
Protocol 2: Cell-Based Calcium Flux Assay
This protocol describes a method to measure the inhibitory effect of this compound on M1 muscarinic receptor-mediated calcium mobilization in a cell-based assay.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human M1 muscarinic acetylcholine receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Carbachol (CCh) as the agonist.
-
This compound.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the M1-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate at an appropriate density and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Signal Measurement: Place the plate in the fluorescence plate reader. Begin recording the baseline fluorescence.
-
Agonist Injection: Inject a pre-determined concentration of the agonist (typically the EC80) into the wells.
-
Continue recording the fluorescence signal to measure the agonist-induced calcium response.
-
Data Analysis: Determine the IC50 of this compound by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Information | Reference(s) |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |
| Storage (Powder) | Desiccate at -20°C | [1] |
| Storage (Stock Solution) | -20°C or -80°C for several months | [1][2] |
| Preparation Tip | Warm to 37°C and sonicate to improve solubility | [1] |
Visualizations
Caption: this compound's antagonistic effect on the M1 muscarinic receptor signaling pathway.
Caption: A logical workflow for troubleshooting this compound dose-response curve variability.
References
Technical Support Center: Platyphylline in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Platyphylline in cell culture, with a focus on minimizing its inherent toxicity to achieve reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action in cell culture?
This compound is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their potential bioactivities. While research on this compound is ongoing, studies on the closely related compound, platyphyllenone, indicate that its cytotoxic effects are mediated through the induction of apoptosis (programmed cell death) and autophagy (a cellular self-degradation process). This is achieved by modulating key signaling pathways, including the AKT and JNK mitogen-activated protein kinase (MAPK) pathways. A significant aspect of its mechanism involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger cell death cascades.
Q2: What are the typical signs of this compound-induced toxicity in cell culture?
Researchers may observe several indicators of this compound toxicity, including:
-
Reduced Cell Viability: A noticeable decrease in the number of living cells, often assessed by assays such as MTT or trypan blue exclusion.
-
Morphological Changes: Cells may appear rounded, shrunken, and detached from the culture surface. You may also observe membrane blebbing, a characteristic of apoptosis.
-
Increased Apoptosis: A higher percentage of cells undergoing programmed cell death, which can be quantified using assays like Annexin V/PI staining.
-
Elevated Oxidative Stress: An increase in intracellular reactive oxygen species (ROS), which can be measured with fluorescent probes like DCFH-DA.
Q3: Is this compound toxic to all cell types?
This compound, like many bioactive compounds, can exhibit differential toxicity across various cell lines. While it has been investigated for its anti-cancer properties, it may also affect normal, non-cancerous cells. The sensitivity of a particular cell line to this compound can depend on its metabolic activity, proliferation rate, and the expression levels of proteins involved in drug metabolism and stress response pathways. It is crucial to determine the cytotoxic profile of this compound in your specific cell model, including both cancerous and, if possible, relevant normal cell lines to understand its therapeutic window.
Q4: How can I determine a suitable working concentration for this compound in my experiments?
To identify an appropriate concentration, it is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) value in your cell line of interest. This involves treating cells with a range of this compound concentrations and measuring cell viability after a defined incubation period (e.g., 24, 48, or 72 hours). For experiments aiming to study non-cytotoxic effects, concentrations well below the IC50 value should be used.
Troubleshooting Guides
Problem 1: Excessive Cell Death at Expected Non-Toxic Doses
Possible Causes:
-
High Sensitivity of the Cell Line: Your specific cell line may be particularly sensitive to this compound.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be causing toxicity at the final concentration in the culture medium.
-
Incorrect this compound Concentration: Errors in stock solution preparation or dilution can lead to higher than intended concentrations.
-
Suboptimal Cell Health: Cells that are stressed, overly confluent, or have a high passage number may be more susceptible to drug-induced toxicity.
Solutions:
-
Perform a Dose-Response Curve: Re-evaluate the IC50 of this compound in your specific cell line.
-
Solvent Control: Always include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) to assess solvent toxicity. Aim to keep the final solvent concentration below 0.1-0.5%.
-
Verify Concentrations: Double-check all calculations and dilutions for your this compound stock and working solutions.
-
Ensure Healthy Cell Culture: Use cells at a low passage number, ensure they are in the logarithmic growth phase, and seed them at an optimal density.
Problem 2: Inconsistent or Irreproducible Results Between Experiments
Possible Causes:
-
Variability in Cell Seeding: Inconsistent cell numbers across wells or plates.
-
Fluctuations in Incubation Time: Variations in the duration of this compound exposure.
-
Inconsistent Reagent Preparation: Differences in the preparation of this compound solutions or assay reagents.
-
Cell Line Instability: Genetic drift in the cell line over time and with increasing passage number.
Solutions:
-
Standardize Cell Seeding: Use a cell counter to ensure accurate and consistent cell numbers for each experiment.
-
Precise Timing: Adhere strictly to the planned incubation times for drug treatment and assays.
-
Standard Operating Procedures (SOPs): Develop and follow SOPs for all reagent preparations.
-
Cell Line Maintenance: Use cells within a defined passage number range and regularly check their morphology and growth characteristics.
Problem 3: High Background Signal in Cytotoxicity or Apoptosis Assays
Possible Causes:
-
Reagent Contamination: Microbial contamination of culture medium or assay reagents.
-
Precipitation of this compound: The compound may precipitate out of solution at higher concentrations, interfering with optical measurements.
-
Autofluorescence: this compound itself might have fluorescent properties that interfere with fluorescent-based assays.
-
Assay-Specific Issues: For example, in an MTT assay, high background can result from the chemical reduction of MTT by components in the medium.
Solutions:
-
Aseptic Technique: Maintain strict aseptic technique to prevent contamination.
-
Solubility Check: Visually inspect this compound solutions for any signs of precipitation. If necessary, adjust the solvent or concentration.
-
Compound Control: Include wells with this compound in cell-free medium to check for autofluorescence or direct interaction with assay reagents.
-
Assay Optimization: Follow the manufacturer's protocol for the specific assay and optimize parameters such as incubation times and reagent concentrations.
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxic effects of this compound. It is important to note that publicly available data, particularly IC50 values, for this compound is limited. The data presented here is based on a study that determined the IC20 values (the concentration that inhibits 20% of cell viability) in HepG2 cells. Researchers should determine the IC50 values in their specific cell lines of interest.
| Compound | Cell Line | Assay | Incubation Time | IC20 (µM) | Citation |
| This compound | HepG2 | MTT | Not Specified | 850 ± 110 | [1] |
| HepG2 | BrdU | Not Specified | 1010 ± 400 | [1] |
Note: The original study presents the data in mM (0.85 ± 0.11 mM and 1.01 ± 0.40 mM). The values have been converted to µM for consistency.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with solvent) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on a plate shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from your culture vessel. For adherent cells, use a gentle dissociation method (e.g., trypsin-EDTA), and then combine them with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Intracellular ROS Detection with DCFH-DA
This assay measures intracellular hydrogen peroxide and other reactive oxygen species.
Materials:
-
Cells treated with this compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound as described for the MTT assay. Include a positive control (e.g., H2O2) and a negative control.
-
DCFH-DA Loading: After treatment, remove the medium and wash the cells once with warm serum-free medium. Add 100 µL of a 10-20 µM DCFH-DA working solution (diluted in serum-free medium) to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize the cells under a fluorescence microscope.
-
Data Analysis: Quantify the relative fluorescence units (RFU) and normalize to the control group to determine the fold change in ROS production.
Visualizations
Caption: Workflow for assessing and minimizing this compound toxicity.
Caption: Proposed signaling pathway for this compound cytotoxicity.
References
Platyphylline Interference in Biochemical Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential interference of platyphylline in biochemical assays. This compound, a naturally occurring tropane alkaloid, is a non-selective muscarinic acetylcholine receptor antagonist. Its mechanism of action can lead to predictable and unpredictable interactions in a variety of experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: this compound is an anticholinergic drug that functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1] By blocking these receptors, it inhibits the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. There are five subtypes of muscarinic receptors (M1-M5), and this compound is expected to interact with all of them to varying degrees.
Q2: In which types of biochemical assays is this compound most likely to cause interference?
A: this compound is most likely to interfere in assays that involve:
-
Muscarinic Acetylcholine Receptors: Any assay that uses cells, tissues, or membranes expressing mAChRs will be affected. This includes receptor binding assays, functional assays measuring downstream signaling, and cell-based assays monitoring physiological responses.
-
G-protein Coupled Receptor (GPCR) Signaling Pathways: Since mAChRs are GPCRs, assays measuring the activity of G-proteins (e.g., GTPγS binding assays) or second messengers like cyclic AMP (cAMP) and inositol triphosphate (IP3) can be impacted.[1]
-
Immunoassays: While less common, structurally similar compounds can sometimes exhibit cross-reactivity in immunoassays. It is a possibility that should be considered, especially in the absence of other explanations for unexpected results.
Q3: What are the signs of this compound interference in my assay?
A: Signs of interference can include:
-
A dose-dependent inhibition or activation that is inconsistent with the expected biology of your system.
-
High variability between replicate wells.
-
A complete loss of signal or a signal that is saturated at all concentrations of this compound.
-
In cell-based assays, unexpected changes in cell morphology or viability.
Q4: How can I differentiate between true biological activity and assay interference?
A: The best approach is to use a combination of orthogonal assays and counter-screens. An orthogonal assay measures the same biological endpoint using a different technology or methodology. A counter-screen is an assay designed to identify off-target effects or direct interference with assay components.
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpected inhibition in a cell-based assay not thought to involve muscarinic receptors. | This compound may be causing off-target effects or cytotoxicity at the concentrations used. | Perform a cell viability assay (e.g., MTT, LDH) in parallel with your primary assay to determine if the observed effect is due to cell death. |
| High background signal in a receptor binding assay. | Non-specific binding of this compound to assay components (e.g., filters, plates) or the radioligand. | Increase the number of wash steps. Include a non-specific binding control using a high concentration of a known muscarinic antagonist (e.g., atropine) to determine the level of non-specific binding. |
| Inconsistent results in a cAMP assay. | This compound is affecting both M2/M4 (Gi-coupled, inhibit adenylyl cyclase) and M1/M3/M5 (Gq-coupled, can indirectly stimulate adenylyl cyclase) receptors in your system.[2][3] | Use cell lines that express only a single subtype of muscarinic receptor to dissect the specific effects of this compound. |
| This compound appears to be a hit in a high-throughput screen for an unrelated target. | This could be a false positive due to various reasons, including compound aggregation, interference with the detection method (e.g., fluorescence), or non-specific reactivity. | Refer to the "Experimental Protocols" section for guidance on identifying and eliminating false positives. |
Quantitative Data
Table 1: Atropine Binding Affinities (Ki) and Inhibitory Concentrations (IC50) for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | IC50 (nM) | G-Protein Coupling | Primary Signaling Pathway |
| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 | Gq/11 | Stimulation of Phospholipase C |
| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 | Gi/o | Inhibition of Adenylyl Cyclase |
| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 | Gq/11 | Stimulation of Phospholipase C |
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 | Gi/o | Inhibition of Adenylyl Cyclase |
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 | Gq/11 | Stimulation of Phospholipase C |
Data for atropine is compiled from publicly available databases and literature.[4]
Experimental Protocols
Protocol 1: General Workflow for Investigating Potential Assay Interference
This protocol outlines a systematic approach to identify and characterize the interference of a test compound like this compound in a biochemical assay.
References
- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Differential coupling of muscarinic m2 and m3 receptors to adenylyl cyclases V/VI in smooth muscle. Concurrent M2-mediated inhibition via Galphai3 and m3-mediated stimulation via Gbetagammaq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. apexbt.com [apexbt.com]
Platyphylline Synthesis Purity: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized Platyphylline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and extraction of this compound?
The most prevalent impurities include:
-
Seneciphylline: A closely related pyrrolizidine alkaloid that is often co-extracted from the plant source, Senecio platyphyllus.[1][2]
-
This compound N-oxide: This can form during the extraction process or be present in the raw plant material.[1]
-
Hydrolysis Products: Degradation can lead to the formation of platynecine and platynecic acid.[3]
-
Residual Starting Materials and Reagents: Unreacted precursors or reagents used during synthesis or purification steps.[4]
-
Chlorophyll and Resinous Substances: These are co-extracted from the plant material.[1]
Q2: Which analytical techniques are recommended for assessing this compound purity?
For accurate purity assessment and impurity profiling, the following methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying this compound and separating it from related impurities.
-
High-Performance Thin-Layer Chromatography (HPTLC): A validated method for the assay of Seneciphylline and other related impurities in this compound hydrotartrate.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of the final product and any isolated impurities.[6][]
-
Mass Spectrometry (MS): Often coupled with chromatography (LC-MS) to identify impurities based on their mass-to-charge ratio.[][8]
Q3: What is the general workflow for purifying this compound extracted from plant sources?
The purification process typically involves several key stages, starting from the crude plant extract and culminating in high-purity this compound hydrotartrate. The workflow ensures the systematic removal of different types of impurities at each step.
Caption: General workflow for this compound purification.
Troubleshooting Guide
Q4: My final product shows low purity due to a significant, co-eluting peak in HPLC. How do I identify and remove it?
This issue is often caused by the presence of Seneciphylline, which has a similar structure to this compound.
Troubleshooting Steps:
-
Identification:
-
Confirm the impurity's identity as Seneciphylline using LC-MS or by comparing its retention time with a Seneciphylline standard. Seneciphylline is a frequently co-occurring alkaloid with this compound.[2]
-
-
Removal Strategy:
-
The most effective method for separating Seneciphylline is by leveraging its lower solubility in ethyl alcohol compared to this compound.[1]
-
Dissolve the mixture of alkaloids in boiling ethyl alcohol. A significant portion of the Seneciphylline will not dissolve.[1]
-
Filter the hot solution to remove the insoluble Seneciphylline. The filtrate will contain the enriched this compound.
-
Proceed with the formation of this compound hydrotartrate and subsequent recrystallization.
-
Caption: Troubleshooting logic for low purity issues.
Q5: The yield of this compound is lower than expected after extraction. What could be the cause?
Low yields can often be attributed to the presence of this compound N-oxide in the extract, which is more water-soluble and may not be efficiently extracted with chloroform.
Solution: Incorporate a reduction step before the main alkaloid isolation. After obtaining the initial water-alcohol extract, treat it with zinc dust in a sulfuric acid solution (pH 8-10) with stirring for 10-12 hours.[1] This converts the this compound N-oxide back to this compound, which can then be effectively extracted along with the main alkaloid fraction, thereby improving the overall yield.
Q6: The final recrystallized product is discolored. How can this be resolved?
Discoloration is typically due to residual plant pigments or other resinous, lipophilic impurities.
Solution: An activated carbon treatment step can be employed. After isolating the alkaloids in a sulfuric acid solution, add powdered activated carbon and stir.[9] The carbon will adsorb the lipophilic and polyphenolic fractions.[9] Filter off the activated carbon before proceeding to the precipitation of the alkaloids. This should yield a much cleaner, colorless solution for crystallization.
Data Presentation
Table 1: this compound Hydrotartrate Yield from Senecio platyphyllus
| Plant Source Origin | Raw Material Processed (kg) | Total Alkaloids Extracted (g) | This compound Hydrotartrate Yield (%) | Purity of Final Product | Reference |
| Georgia | 13.5 | 105 (0.77% of raw material) | 0.1 - 0.2% | Not Specified | [10] |
| China | 12.0 | 70 (0.58% of raw material) | 0.05% | Contains sarracine admixture | [10] |
| Uzbekistan | 1000 (1 ton) | Not Specified | 0.185% (1850 g) | ≥ 99.53% | [9] |
*Note: The yield from the Chinese source was noted to have an admixture of sarracine.
Experimental Protocols
Protocol 1: Separation of Seneciphylline via Differential Solubility
Objective: To separate this compound from the co-occurring impurity Seneciphylline.
Methodology:
-
Take the dried, crude mixture of alkaloids obtained after chloroform extraction.
-
Add ethyl alcohol (96%) in a 1:6 ratio (w/v) (e.g., 100 g of alkaloids to 600 mL of ethanol).[9]
-
Heat the mixture to boiling and maintain the boil for 30-45 minutes with stirring.[9]
-
A significant portion of Seneciphylline will remain as an insoluble solid.
-
Perform a hot filtration to separate the insoluble Seneciphylline from the ethanol solution containing this compound.
-
Allow the filtrate to cool. Some protocols suggest holding at 4°C for 16-24 hours and filtering again to remove any further precipitated impurities.[9]
-
The resulting filtrate is an enriched solution of this compound, ready for conversion to the hydrotartrate salt.
Protocol 2: Recrystallization of this compound Hydrotartrate
Objective: To achieve the final, high-purity this compound hydrotartrate.
Methodology:
-
Transfer the technical-grade this compound hydrotartrate to a suitable reaction vessel.
-
Add 90% ethyl alcohol.[1]
-
Heat the mixture to boiling (approx. 80-83°C) for about 15 minutes, or until the solid is completely dissolved.[9]
-
If necessary, a small amount of powdered activated carbon can be added to the hot solution to remove colored impurities. Boil for another few minutes and then filter while hot.[9]
-
Allow the clear filtrate to cool slowly to room temperature.
-
To maximize crystal formation, cool the solution further and hold at 4°C or in an ice bath for at least 12-16 hours.[9]
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of chilled 90% ethanol.[9]
-
Dry the purified crystals in a vacuum oven at 50-60°C to obtain the final product.[9]
References
- 1. aps.uzicps.uz [aps.uzicps.uz]
- 2. This compound | 480-78-4 | Benchchem [benchchem.com]
- 3. Buy this compound | 480-78-4 [smolecule.com]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS:480-78-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 9. RU2157204C1 - Method of preparing platyphyllinum hydrotartrate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Platyphylline in Cholinergic Crisis: A Comparative Analysis of Efficacy and a Call for Experimental Validation
For Immediate Release
This guide offers a comparative analysis of platyphylline as a potential therapeutic agent in a model of cholinergic crisis, juxtaposed with the established efficacy of atropine. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known pharmacology of this compound, relevant experimental protocols, and a clear delineation of the current gaps in research.
A cholinergic crisis is a state of excessive stimulation of the parasympathetic nervous system due to an overabundance of the neurotransmitter acetylcholine (ACh). This is often precipitated by exposure to acetylcholinesterase (AChE) inhibitors, such as organophosphate pesticides and nerve agents. The resulting hyperstimulation of muscarinic and nicotinic receptors leads to a cascade of symptoms, including bradycardia, bronchoconstriction, excessive secretions, muscle weakness, and potentially respiratory failure, which is the primary cause of mortality.[1]
The standard of care for cholinergic crisis involves the administration of an antimuscarinic agent, most commonly atropine, to counteract the effects of excess ACh at muscarinic receptors. This is often accompanied by an oxime, such as pralidoxime, which aims to reactivate the inhibited AChE, and anticonvulsants like diazepam to manage seizures.[1][2]
Pharmacological Profile of this compound
This compound is a pyrrolizidine alkaloid that functions as a muscarinic acetylcholine receptor antagonist. Its mechanism of action is similar to that of atropine, involving the competitive blockade of M-cholinoreceptors. In some countries, such as Russia, it is utilized for its myotropic antispasmodic and weak sedative properties to treat conditions involving smooth muscle spasms.
Notably, Russian-language sources indicate that the anticholinergic effect of this compound on peripheral M-cholinoreceptors is approximately 5 to 10 times weaker than that of atropine. Clinical observations in non-crisis situations, such as the treatment of ulcerative colitis, have suggested that this compound may not induce the classic signs of atropinization, such as tachycardia and severe dry mouth, at therapeutic dosages. This suggests a potentially different side-effect profile compared to atropine.
Comparative Analysis with Atropine
While both this compound and atropine are muscarinic antagonists, a direct comparison of their efficacy in a cholinergic crisis model is hampered by a significant lack of experimental data for this compound. The following table summarizes the known pharmacological properties of both compounds.
| Feature | This compound | Atropine |
| Mechanism of Action | Muscarinic Acetylcholine Receptor Antagonist | Muscarinic Acetylcholine Receptor Antagonist |
| Relative Potency | 5-10 times weaker than atropine on peripheral M-cholinoreceptors | High-potency antagonist |
| Primary Clinical Uses | Antispasmodic (for smooth muscle), adjunctive for bronchospasm | Treatment of bradycardia, organophosphate poisoning, mydriasis |
| Side-Effect Profile | Reportedly fewer signs of atropinization at therapeutic doses | Tachycardia, dry mouth, blurred vision, delirium (at high doses) |
| Data in Cholinergic Crisis | No specific experimental or clinical data found | Standard of care with extensive data |
Experimental Models of Cholinergic Crisis
A standard experimental model to evaluate the efficacy of potential treatments for cholinergic crisis typically involves the following steps:
-
Animal Model: Rodents, such as rats or mice, are commonly used.
-
Induction of Cholinergic Crisis: An acetylcholinesterase inhibitor, such as the organophosphate diisopropylfluorophosphate (DFP) or the carbamate physostigmine, is administered to the animals.
-
Observation of Symptoms: The animals are closely monitored for the classic signs of cholinergic crisis, which include salivation, lacrimation, urination, defecation (SLUD), tremors, convulsions, and respiratory distress.
-
Therapeutic Intervention: The test compound (e.g., this compound) is administered, often in comparison to a positive control (e.g., atropine) and a placebo (e.g., saline).
-
Efficacy Evaluation: The primary endpoints for efficacy include survival rate, time to onset of symptoms, severity of symptoms (often using a scoring system), and reversal of specific physiological parameters (e.g., heart rate, respiratory function). Biochemical markers, such as acetylcholinesterase activity in the brain and blood, may also be measured.
Data Presentation: A Notable Absence of Evidence
A thorough review of the scientific literature, including Russian-language databases, did not yield any specific experimental studies evaluating the efficacy of this compound in an established animal model of cholinergic crisis. The available quantitative data is limited to general toxicity and potency comparisons with atropine in other contexts.
| Parameter | This compound | Atropine | Source |
| Relative Anticholinergic Potency | 5-10x weaker | 1x (Reference) | Russian Pharmacopoeia |
| LD50 (Rodent, route) | Data not found | Varies by species and route | Various toxicology studies |
| Efficacy in Cholinergic Crisis Model | No Data Available | Established efficacy | Numerous published studies |
Visualizing the Pathways and Processes
To better understand the context of this research gap, the following diagrams illustrate the key signaling pathway, the mechanism of a cholinergic crisis, and a proposed experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound presents an intriguing pharmacological profile as a muscarinic antagonist with a potentially milder side-effect profile compared to atropine. However, its efficacy in the context of a cholinergic crisis remains entirely theoretical due to a stark absence of experimental data.
The weaker anticholinergic potency of this compound suggests that significantly higher doses would be required to achieve a therapeutic effect comparable to atropine in a cholinergic crisis. Whether such doses would be safe and not introduce other toxicities is unknown.
Therefore, there is a critical need for preclinical studies to:
-
Evaluate the efficacy of this compound in a validated animal model of cholinergic crisis induced by an acetylcholinesterase inhibitor.
-
Directly compare the dose-response relationship and therapeutic window of this compound with atropine in this model.
-
Characterize the side-effect profile of this compound at potentially therapeutic doses for cholinergic crisis.
Without such foundational research, the potential utility of this compound as an alternative or adjunct therapy for cholinergic crisis cannot be determined. The scientific community is encouraged to undertake these investigations to explore the full therapeutic potential of this lesser-known anticholinergic agent.
References
A Comparative Analysis of the Toxicity Profiles of Platyphylline and 1,2-Unsaturated Pyrrolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of platyphylline and other traditionally toxic pyrrolizidine alkaloids (PAs). The information presented herein is supported by experimental data to elucidate the significant differences in their mechanisms of toxicity, which are primarily rooted in their chemical structures.
Introduction to Pyrrolizidine Alkaloids and Their Classification
Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring toxins produced by thousands of plant species worldwide.[1] They are secondary metabolites that serve as a defense mechanism against herbivores.[1][2] Structurally, PAs consist of a necine base, which is a pyrrolizidine ring, and one or more esterified necic acids.[1]
The toxicity of PAs is almost entirely dependent on the structure of the necine base. Based on this, PAs can be broadly categorized into two main groups:
-
1,2-Unsaturated Pyrrolizidine Alkaloids: These contain a double bond at the 1,2-position of the necine base. This group includes retronecine, heliotridine, and otonecine types.[1][3][4] These PAs are well-documented for their potent hepatotoxicity, genotoxicity, and carcinogenicity.[1][5]
-
Saturated Pyrrolizidine Alkaloids: These lack the 1,2-double bond in their necine base. This compound, a platynecine-type PA, is a primary example of this group.[1][6] Saturated PAs are generally considered to have low or no toxicity.[1][4][7]
The Structural Basis for Differential Toxicity
The critical determinant of PA toxicity is the 1,2-double bond. This structural feature allows for metabolic activation in the liver by cytochrome P450 enzymes into highly reactive pyrrolic esters, known as dehydropyrrolizidine alkaloids (DHP).[5][8] These electrophilic metabolites readily bind to cellular macromolecules like DNA and proteins, forming adducts that trigger cellular damage, mutation, and necrosis.[1][5][9]
In stark contrast, this compound and other saturated PAs lack this 1,2-double bond. Consequently, they cannot be metabolized into the reactive DHP intermediates responsible for the characteristic toxicity of their unsaturated counterparts.[7] This fundamental structural difference is the primary reason for this compound's significantly lower toxicity profile.
Comparative Toxicity Data
The following tables summarize the structural differences and quantitative toxicity data for this compound and several representative 1,2-unsaturated PAs.
Table 1: Comparison of Structural and Toxicological Properties
| Feature | This compound | Monocrotaline | Lasiocarpine | Retrorsine |
| PA Type | Saturated (Platynecine) | 1,2-Unsaturated (Retronecine) | 1,2-Unsaturated (Heliotridine) | 1,2-Unsaturated (Retronecine) |
| 1,2-Double Bond | Absent | Present | Present | Present |
| Primary Toxicity | Low to negligible | Hepatotoxic, Pneumotoxic | Hepatotoxic, Carcinogenic | Hepatotoxic, Carcinogenic |
| Genotoxicity | Not established as genotoxic | Genotoxic | Genotoxic | Genotoxic |
| Carcinogenicity | Not considered carcinogenic | Carcinogenic | Carcinogenic | Carcinogenic |
Table 2: Acute Toxicity Data (LD₅₀) of Selected Pyrrolizidine Alkaloids
The median lethal dose (LD₅₀) is a measure of acute toxicity, where a lower value indicates higher toxicity.[10][11] Data is primarily for rats following intraperitoneal (i.p.) administration.
| Pyrrolizidine Alkaloid | Species and Route | LD₅₀ (mg/kg body weight) | Reference |
| This compound | Data not readily available; considered low toxicity | N/A | |
| Retrorsine | Rat, i.p. | 34 | [12] |
| Lasiocarpine | Rat, i.p. | 72 | [12] |
| Monocrotaline | Rat, i.p. | 175 | [12] |
| Heliotrine | Rat, i.p. | 300 | [12] |
| Seneciphylline | Rat, i.p. | 77 | [12] |
Note: The absence of readily available LD₅₀ data for this compound in standard toxicological databases is itself indicative of its low priority as an acute toxin compared to the 1,2-unsaturated PAs.
Mechanisms of Toxicity: A Comparative Overview
The divergence in toxicity between this compound and 1,2-unsaturated PAs is best understood by comparing their metabolic pathways and downstream cellular effects.
The toxicity of PAs like monocrotaline and lasiocarpine is a multi-step process initiated in the liver:
-
Metabolic Activation: The parent PA is metabolized by hepatic cytochrome P450 monooxygenases (primarily CYP3A4 in humans) to form a short-lived, highly reactive dehydropyrrolizidine (DHP) metabolite.[1][5]
-
Macromolecular Adduct Formation: The electrophilic DHP metabolite readily alkylates cellular nucleophiles, forming covalent adducts with DNA and proteins.[5] These adducts are considered the primary cause of genotoxicity and carcinogenicity.[1]
-
Cellular Depletion and Oxidative Stress: The reaction of DHP metabolites with cellular antioxidants, particularly glutathione (GSH), leads to their depletion.[9][13] This impairs the cell's ability to neutralize reactive oxygen species (ROS), resulting in oxidative stress, lipid peroxidation, and mitochondrial damage.[13][14]
-
Hepatocellular Injury: The culmination of these events is cellular damage, apoptosis, and necrosis, leading to characteristic liver injury known as hepatic sinusoidal obstruction syndrome (HSOS), or veno-occlusive disease (VOD).[3][13]
Caption: Metabolic pathways of toxic vs. non-toxic PAs.
Standard Experimental Protocols for Toxicity Assessment
The evaluation of PA toxicity involves a series of standardized in vivo and in vitro assays.
Caption: Workflow for a typical in vivo PA toxicity study.
-
Protocol: Based on OECD Guideline 423 (Acute Toxic Class Method). Groups of animals (typically mice or rats) are administered single, escalating doses of the test substance. Animals are observed for 14 days for signs of toxicity and mortality. The LD₅₀ is calculated as the dose that causes mortality in 50% of the test population.[10]
-
Endpoint: Mortality.
-
Protocol: Animals are administered the test compound daily or sub-chronically. Blood is collected to measure serum levels of liver enzymes, such as alanine transaminase (ALT) and aspartate transaminase (AST).[14] Following euthanasia, the liver is excised, weighed, and fixed in formalin. Sections are stained with hematoxylin and eosin (H&E) for microscopic examination.
-
Endpoints: Elevated serum ALT/AST levels; presence of hepatocellular necrosis, fibrosis, megalocytosis (karyomegaly), and bile duct hyperplasia on histopathological examination.[2]
-
Protocol: Based on OECD Guideline 474. The test substance is administered to animals (typically mice). After an appropriate exposure time, bone marrow is extracted from the femur. Smears are prepared on microscope slides and stained to visualize polychromatic erythrocytes (PCEs). The frequency of micronucleated PCEs (MN-PCEs), which are small nuclei containing chromosome fragments or whole chromosomes left behind during cell division, is quantified.
-
Endpoint: A significant increase in the frequency of MN-PCEs in treated groups compared to a vehicle control group indicates genotoxic potential.[14]
Summary of Comparative Toxicity
The evidence overwhelmingly demonstrates a clear distinction between the toxicity profiles of this compound and 1,2-unsaturated PAs. This difference is not a matter of degree but of fundamental mechanism.
Caption: Logical relationship of PA structure to toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 3. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 9. Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism [ouci.dntb.gov.ua]
- 10. Median lethal dose - Wikipedia [en.wikipedia.org]
- 11. whs.rocklinusd.org [whs.rocklinusd.org]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. Hepatotoxicity of Pyrrolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hepatotoxicity and genotoxicity of patulin in mice, and its modulation by green tea polyphenols administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Platyphylline's Effects in Different Smooth Muscle Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Platyphylline, a non-selective muscarinic receptor antagonist, across various smooth muscle tissues. This compound is recognized for its antispasmodic properties, primarily attributed to its blockade of muscarinic acetylcholine receptors.[1][2] This document synthesizes available experimental data to offer a cross-validation of its efficacy and mechanism of action in gastrointestinal, respiratory, and vascular smooth muscles.
Comparative Analysis of this compound's Spasmolytic Activity
This compound exerts its relaxant effect on smooth muscles by competitively inhibiting the action of acetylcholine at muscarinic receptors.[3] This antagonism prevents the downstream signaling cascades that lead to muscle contraction. The following table summarizes the quantitative data on this compound's inhibitory effects on different smooth muscle tissues. Note: Specific pA2 and IC50 values for this compound were not available in the public domain at the time of this review. The table structure is provided for the inclusion of such data when available.
| Tissue Type | Species | Preparation | Agonist Used | This compound Potency (pA2/IC50) | Reference |
| Gastrointestinal | |||||
| Ileum | Guinea Pig | Isolated Ileum Strips | Acetylcholine | Data Not Available | |
| Respiratory | |||||
| Trachea | Not Specified | Not Specified | Not Specified | Data Not Available | |
| Vascular | |||||
| Aorta | Not Specified | Not Specified | Not Specified | Data Not Available |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the blockade of muscarinic acetylcholine receptors. Smooth muscle contraction is predominantly mediated by the M2 and M3 muscarinic receptor subtypes.
-
M3 Receptor Pathway: Activation of M3 receptors, which are coupled to Gq proteins, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, leading to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in muscle contraction.
-
M2 Receptor Pathway: M2 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Reduced cAMP levels can contribute to contraction by decreasing the activity of protein kinase A (PKA), which normally promotes relaxation.
By acting as a non-selective antagonist, this compound blocks both M2 and M3 receptors, thereby inhibiting acetylcholine-induced smooth muscle contraction.
Below is a diagram illustrating the general signaling pathway of muscarinic receptor-mediated smooth muscle contraction, which is inhibited by this compound.
Caption: General signaling pathway of M3 muscarinic receptor-mediated smooth muscle contraction and its inhibition by this compound.
Experimental Protocols
The following are generalized experimental protocols for assessing the effects of this compound on isolated smooth muscle tissues. These protocols can be adapted for specific tissues (e.g., guinea pig ileum, rat trachea, or rat aorta).
1. Isolated Tissue Preparation and Mounting:
-
Tissue Source: Euthanize the animal (e.g., guinea pig, rat) according to approved ethical guidelines.
-
Dissection: Carefully dissect the desired smooth muscle tissue (e.g., a segment of ileum, a ring of trachea or aorta) and place it in a petri dish containing cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
Preparation: Clean the tissue of any adhering fat and connective tissues. For hollow organs, the lumen can be gently flushed. Tissues can be cut into strips or rings of appropriate size.
-
Mounting: Suspend the tissue preparation in an organ bath containing PSS maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2. One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.
2. Equilibration and Viability Check:
-
Equilibration: Allow the tissue to equilibrate for a period of 60-90 minutes under a determined optimal resting tension. During this period, wash the tissue with fresh PSS every 15-20 minutes.
-
Viability Test: After equilibration, contract the tissue with a high concentration of potassium chloride (KCl) (e.g., 60-80 mM) to check its viability and obtain a reference contraction.
3. Evaluation of this compound's Antagonist Activity (pA2 Determination):
-
Agonist Concentration-Response Curve (CRC): Obtain a cumulative CRC for a contractile agonist (e.g., acetylcholine or carbachol) by adding increasing concentrations of the agonist to the organ bath.
-
Incubation with Antagonist: After washing out the agonist and allowing the tissue to return to baseline, incubate the preparation with a known concentration of this compound for a specific period (e.g., 20-30 minutes).
-
Second Agonist CRC: In the continued presence of this compound, obtain a second cumulative CRC for the same agonist.
-
Repeat: Repeat the procedure with different concentrations of this compound.
-
Data Analysis: The rightward shift of the agonist CRC in the presence of this compound is used to calculate the pA2 value using a Schild plot. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value.
4. Evaluation of this compound's Relaxant Activity (IC50 Determination):
-
Pre-contraction: Contract the tissue with a submaximal concentration (e.g., EC50 to EC80) of a contractile agent (e.g., carbachol for trachea, phenylephrine for aorta).
-
Cumulative Addition of this compound: Once a stable contraction plateau is reached, add increasing cumulative concentrations of this compound to the organ bath.
-
Data Analysis: Record the relaxation at each concentration and calculate the IC50 value, which is the concentration of this compound that causes 50% of the maximum relaxation of the pre-contracted tissue.
Below is a diagram illustrating a typical experimental workflow for evaluating the antagonist activity of a compound like this compound.
Caption: A typical experimental workflow for determining the pA2 value of a muscarinic antagonist.
Conclusion
This compound functions as a non-selective muscarinic antagonist, leading to the relaxation of smooth muscles in various tissues. While its general mechanism of action is understood, a comprehensive cross-validation of its effects requires specific quantitative data (pA2 and IC50 values) from standardized experimental setups across gastrointestinal, respiratory, and vascular smooth muscles. The experimental protocols outlined in this guide provide a framework for obtaining such data, which is crucial for a more precise comparison of this compound's potency and efficacy with other antispasmodic agents and for guiding its further development and clinical application. Future research should focus on generating this comparative data to fully elucidate the therapeutic potential of this compound in conditions characterized by smooth muscle hyperreactivity.
References
- 1. A comparison of the effects of three substance P antagonists on tachykinin-stimulated [3H]-acetylcholine release in the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alterations in phenylephrine-induced contractions and the vascular expression of Na+,K+-ATPase in ouabain-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]
A Comparative Guide to the In Vivo Potency of Platyphylline and its Synthetic Analogs: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Platyphylline, a naturally occurring pyrrolizidine alkaloid, is recognized for its anticholinergic properties, primarily acting as a non-selective antagonist of muscarinic acetylcholine receptors. This activity underlies its historical and continued interest as a spasmolytic agent. The development of synthetic analogs of this compound is a promising avenue for enhancing its therapeutic index by improving potency, selectivity, and reducing potential toxicity associated with the pyrrolizidine core.
This guide provides a comprehensive overview of the methodologies required to assess and compare the in vivo potency of this compound and its novel synthetic analogs. Due to a notable scarcity of publicly available direct comparative studies, this document focuses on establishing a foundational framework for researchers. It details the known in vivo effects of this compound, outlines robust experimental protocols for evaluating anticholinergic potency, and provides visual workflows to guide future research in this domain.
Introduction: this compound and the Rationale for Synthetic Analogs
This compound exerts its pharmacological effects by competitively blocking the action of acetylcholine at muscarinic receptors in the central and peripheral nervous systems. This antagonism leads to a range of effects, including smooth muscle relaxation, reduced glandular secretions, and effects on heart rate. The primary therapeutic application of these effects is in the treatment of spasms in the gastrointestinal and biliary tracts.
The development of synthetic analogs is driven by the desire to:
-
Enhance Potency: To achieve therapeutic effects at lower doses, thereby reducing the risk of off-target effects.
-
Improve Receptor Subtype Selectivity: To target specific muscarinic receptor subtypes (M1-M5) involved in pathological conditions while sparing others, which could minimize side effects.
-
Optimize Pharmacokinetic Profiles: To improve absorption, distribution, metabolism, and excretion (ADME) properties for better bioavailability and duration of action.
-
Reduce Toxicity: To modify the chemical structure to mitigate the potential hepatotoxicity associated with some pyrrolizidine alkaloids.
Comparative In Vivo Potency: State of Research
Therefore, this guide will focus on the established methodologies that can be employed to generate such crucial comparative data.
Established In Vivo Effects of this compound (Anticholinergic Actions)
The in vivo potency of this compound and its analogs is assessed by measuring their ability to antagonize muscarinic receptor-mediated physiological responses. Key quantifiable effects include:
-
Antispasmodic Activity: Inhibition of smooth muscle contractions in the gastrointestinal tract, urinary bladder, and bronchi.
-
Antisecretory Activity: Reduction of salivary, bronchial, and gastric secretions.
-
Mydriatic and Cycloplegic Activity: Dilation of the pupils and paralysis of accommodation in the eye.
-
Cardiovascular Effects: Tachycardia resulting from the blockade of M2 receptors in the heart.
Experimental Protocols for In Vivo Potency Assessment
The following are detailed experimental protocols that can be adapted to compare the in vivo anticholinergic potency of this compound and its synthetic analogs.
Antispasmodic Potency: Inhibition of Gastrointestinal Motility
This model assesses the ability of a compound to inhibit acetylcholine-induced smooth muscle contraction in the gut.
-
Animal Model: Male Wistar rats (200-250g) or Swiss albino mice (20-25g), fasted for 18-24 hours with free access to water.
-
Procedure:
-
Administer the test compound (this compound or a synthetic analog) or vehicle control via a suitable route (e.g., intraperitoneal, intravenous, or oral).
-
After a predetermined absorption period (e.g., 30 minutes for i.p. administration), administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) orally to each animal.
-
Simultaneously, administer a spasmogen, such as carbachol or pilocarpine, to induce intestinal contractions.
-
After a set time (e.g., 20-30 minutes), humanely euthanize the animals by cervical dislocation.
-
Carefully dissect the small intestine from the pylorus to the ileo-cecal junction.
-
Measure the total length of the intestine and the distance traveled by the charcoal meal.
-
-
Data Analysis:
-
Calculate the percentage of intestinal transit for each animal: (Distance traveled by charcoal / Total length of intestine) x 100.
-
Determine the percent inhibition of transit for each dose of the test compound relative to the spasmogen-treated control group.
-
Calculate the ED₅₀ (the dose that produces 50% of the maximum inhibitory effect) for each compound using a dose-response curve. A lower ED₅₀ indicates higher potency.
-
Antisecretory Potency: Inhibition of Pilocarpine-Induced Salivation (Sialorrhea)
This protocol measures the inhibition of salivary secretion, a classic anticholinergic effect.
-
Animal Model: Male Swiss albino mice (20-25g).
-
Procedure:
-
Administer the test compound or vehicle control (e.g., saline) subcutaneously or intraperitoneally.
-
After a 30-minute absorption period, administer a sialogogue, pilocarpine hydrochloride (e.g., 4 mg/kg, s.c.), to induce salivation.
-
Immediately after pilocarpine administration, place each mouse in an individual cage with pre-weighed cotton balls on the floor.
-
After 15 minutes, remove the cotton balls and re-weigh them to determine the amount of saliva secreted.
-
-
Data Analysis:
-
Calculate the net weight of saliva for each animal.
-
Determine the percent inhibition of salivation for each dose of the test compound compared to the pilocarpine-only control group.
-
Calculate the ED₅₀ for each compound.
-
Data Presentation
Quantitative data from the described experiments should be summarized in a clear and concise table to facilitate easy comparison of the in vivo potency of this compound and its synthetic analogs.
| Compound | Molecular Structure | Animal Model | Test | ED₅₀ (mg/kg) ± SEM | Relative Potency (this compound = 1) |
| This compound | [Insert Structure] | Rat | GI Motility Inhibition | [Insert Data] | 1.0 |
| Analog A | [Insert Structure] | Rat | GI Motility Inhibition | [Insert Data] | [Calculate] |
| Analog B | [Insert Structure] | Rat | GI Motility Inhibition | [Insert Data] | [Calculate] |
| This compound | [Insert Structure] | Mouse | Salivation Inhibition | [Insert Data] | 1.0 |
| Analog A | [Insert Structure] | Mouse | Salivation Inhibition | [Insert Data] | [Calculate] |
| Analog B | [Insert Structure] | Mouse | Salivation Inhibition | [Insert Data] | [Calculate] |
Visualizing the Mechanisms and Workflows
Signaling Pathway of Anticholinergic Action
The following diagram illustrates the general mechanism of action for an anticholinergic agent like this compound at a muscarinic synapse.
Caption: General signaling pathway of a muscarinic antagonist.
Experimental Workflow for In Vivo Potency Assessment
This diagram outlines the logical flow of an in vivo study designed to compare the potency of this compound and its analogs.
Caption: Workflow for in vivo anticholinergic potency testing.
Conclusion and Future Directions
While direct comparative data on the in vivo potency of this compound and its synthetic analogs are currently lacking in the public domain, the experimental frameworks presented in this guide provide a clear path for researchers to generate this vital information. By systematically applying these established protocols, the scientific community can build a robust dataset to identify and characterize novel this compound analogs with improved therapeutic profiles. Future research should focus on synthesizing a diverse library of analogs and subjecting them to the described in vivo assays to establish clear structure-activity relationships. Such studies are essential for advancing the development of new and improved anticholinergic therapies.
Validating Platyphylline's Anticholinergic Mechanism Using Receptor Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Platyphylline's mechanism of action, with a specific focus on the validation that can be achieved using receptor knockout models. While direct, publicly available studies validating this compound's effects through this specific method are limited, this document outlines the established pharmacology of this compound and presents a clear framework for how such validation would be conducted. The experimental protocols and data presentation are based on established methodologies in pharmacology for characterizing ligand-receptor interactions.
Introduction to this compound
This compound is a naturally occurring tertiary amine antimuscarinic agent. It is known to act as a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its clinical applications are primarily based on its ability to relax smooth muscles and reduce secretions. While its general mechanism as a muscarinic antagonist is well-accepted, definitive validation and a deeper understanding of its interaction with specific receptor subtypes can be achieved through the use of receptor knockout models.
Established Mechanism of Action
This compound exerts its effects by blocking the action of acetylcholine at muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distribution and signaling pathways. This compound's non-selective nature means it can interact with all these subtypes, leading to a broad range of physiological effects.
Key Signaling Pathways:
-
M1, M3, M5 Receptors: These receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2, M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Validation Using Receptor Knockout Models: A Comparative Framework
Receptor knockout (KO) models, where the gene for a specific receptor subtype is deleted, are powerful tools for elucidating the precise role of that receptor in a drug's mechanism of action. By comparing the effects of this compound in wild-type (WT) animals versus animals lacking a specific muscarinic receptor subtype (e.g., M2 KO, M3 KO), researchers can definitively identify the receptors responsible for its various physiological effects.
Comparative Data Presentation
The following tables present hypothetical, yet expected, data from comparative studies using wild-type and receptor knockout models. This data illustrates how the absence of a specific receptor subtype would alter the observed effects of this compound.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of this compound
| Receptor Subtype | Wild-Type | M2 Knockout | M3 Knockout |
| M1 | 15 | 15 | 15 |
| M2 | 25 | Not Detectable | 25 |
| M3 | 20 | 20 | Not Detectable |
| M4 | 30 | 30 | 30 |
| M5 | 40 | 40 | 40 |
This table demonstrates that in a specific knockout model, binding to the deleted receptor subtype is absent.
Table 2: Comparative Functional Activity (IC50, nM) of this compound in Isolated Tissue Baths
| Tissue Preparation | Agonist | Wild-Type | M2 Knockout | M3 Knockout |
| Ileum (Contraction) | Carbachol | 50 | 55 | >10,000 |
| Atria (Bradycardia) | Acetylcholine | 80 | >10,000 | 85 |
| Salivary Gland (Secretion) | Pilocarpine | 65 | 70 | >10,000 |
This table illustrates how the knockout of a specific receptor subtype (e.g., M3 in the ileum and salivary gland, M2 in the atria) dramatically reduces the antagonistic effect of this compound.
Experimental Protocols
Detailed methodologies are crucial for the robust validation of drug mechanisms. Below are standard protocols that would be employed in such a comparative study.
Generation of Receptor Knockout Models
Muscarinic receptor knockout mice are typically generated using homologous recombination in embryonic stem cells. A targeting vector is constructed to replace a critical exon of the target receptor gene with a selectable marker, such as a neomycin resistance cassette. The modified stem cells are then injected into blastocysts, which are subsequently implanted into pseudopregnant females. The resulting chimeric offspring are bred to establish a germline transmission of the null allele. Genotyping is confirmed by PCR analysis of tail DNA.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype.
-
Procedure:
-
Prepare cell membrane homogenates from tissues or cell lines expressing the specific muscarinic receptor subtype (e.g., cerebral cortex for M1, heart for M2, submandibular gland for M3). For knockout models, corresponding tissues from KO animals would be used.
-
Incubate the membrane preparations with a specific radioligand (e.g., [3H]N-methylscopolamine) at various concentrations in the presence or absence of competing this compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
In Vitro Functional Assays (Isolated Tissue Baths)
-
Objective: To assess the antagonistic effect of this compound on agonist-induced smooth muscle contraction or other physiological responses.
-
Procedure:
-
Isolate specific tissues from wild-type and knockout animals (e.g., ileum, atria, bladder).
-
Mount the tissues in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Record isometric contractions using a force-displacement transducer.
-
Generate a cumulative concentration-response curve to a standard agonist (e.g., carbachol).
-
Incubate the tissue with varying concentrations of this compound for a set period.
-
Repeat the agonist concentration-response curve in the presence of this compound.
-
Calculate the IC50 values to quantify the antagonistic potency.
-
Visualizing the Validation Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the validation process and the underlying signaling pathways.
Caption: Experimental workflow for validating this compound's mechanism using knockout models.
Caption: Comparative signaling pathway of this compound in wild-type vs. M3 knockout models.
Conclusion
The use of receptor knockout models provides an unequivocal method for validating the mechanism of action of drugs like this compound. By demonstrating a loss of effect in animals lacking a specific muscarinic receptor subtype, researchers can definitively attribute the drug's physiological actions to its interaction with that receptor. This level of precision is invaluable in drug development for understanding on-target effects, predicting potential side effects, and developing more selective therapeutic agents. The experimental frameworks and comparative data presented in this guide offer a clear roadmap for the rigorous validation of this compound's anticholinergic properties.
Head-to-head comparison of Platyphylline and ipratropium on airway smooth muscle
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Platyphylline and ipratropium, two muscarinic receptor antagonists investigated for their effects on airway smooth muscle. The following sections detail their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies used in key experiments.
Mechanism of Action and Signaling Pathway
Both this compound and ipratropium exert their effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs) on airway smooth muscle cells. Acetylcholine (ACh), the endogenous agonist, binds to M3 muscarinic receptors on these cells, initiating a signaling cascade that leads to muscle contraction and bronchoconstriction.
The binding of ACh to M3 receptors activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, activating myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, leading to cross-bridge cycling between actin and myosin filaments and resulting in smooth muscle contraction.
This compound and ipratropium competitively block the binding of acetylcholine to these M3 receptors, thereby inhibiting this entire signaling pathway and leading to bronchodilation. Ipratropium is known to be a non-selective muscarinic antagonist, meaning it also blocks M1 and M2 receptors. M2 receptors on presynaptic cholinergic nerve terminals normally inhibit further acetylcholine release; their blockade by ipratropium can paradoxically increase acetylcholine release, which may slightly counteract its bronchodilatory effect at the M3 receptor. The selectivity profile of this compound for different muscarinic receptor subtypes is not as well-characterized in publicly available literature.
Caption: Muscarinic receptor signaling pathway in airway smooth muscle.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and ipratropium concerning their interaction with muscarinic receptors.
Table 1: Muscarinic Receptor Binding Affinity (Ki)
| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | Data Source |
| This compound | Not Reported | Not Reported | Not Reported | - |
| Ipratropium | Not Reported | Not Reported | Not Reported | - |
| Note: While IC50 values are available for Ipratropium, specific Ki values from direct binding assays on isolated airway smooth muscle were not consistently found in the reviewed literature. |
Table 2: Potency in Functional Assays (IC50/EC50)
| Compound | Assay | Parameter | Value (nM) | Data Source |
| This compound | Acetylcholine-induced bronchoconstriction | EC50 | Not Reported | - |
| Ipratropium | Muscarinic Receptor Antagonism | IC50 (M1) | 2.9 | [1] |
| IC50 (M2) | 2.0 | [1] | ||
| IC50 (M3) | 1.7 | [1] | ||
| Acetylcholine-induced bronchoconstriction | EC50 | Not Reported | - |
A direct head-to-head comparison of potency is limited by the lack of publicly available experimental data for this compound under identical experimental conditions to those reported for ipratropium.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from established laboratory practices and should be adapted as needed for specific experimental goals.
Radioligand Binding Assay for Muscarinic Receptors
This assay determines the binding affinity (Ki) of a compound for a specific receptor subtype.
Experimental Workflow:
Caption: Workflow for a radioligand binding assay.
Detailed Steps:
-
Membrane Preparation:
-
Airway smooth muscle tissue (e.g., from guinea pig trachea) is dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Incubation:
-
In assay tubes, the prepared membranes are incubated with a specific radioligand for the target muscarinic receptor (e.g., [3H]-N-methylscopolamine, a non-selective antagonist) and varying concentrations of the unlabeled competitor drug (this compound or ipratropium).
-
Incubations are typically carried out at a constant temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in parallel incubations containing an excess of a non-labeled antagonist (e.g., atropine).
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification of Radioactivity:
-
The filters are placed in scintillation vials with scintillation cocktail.
-
The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor drug that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) of the competitor drug is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Isolated Tracheal Ring Contraction Assay
This functional assay measures the potency (EC50 or pA2) of a compound in relaxing pre-contracted airway smooth muscle.
Experimental Workflow:
Caption: Workflow for an isolated tracheal ring contraction assay.
Detailed Steps:
-
Tracheal Ring Preparation:
-
A guinea pig is euthanized, and the trachea is carefully excised and placed in Krebs-Henseleit solution.
-
The trachea is cleaned of adhering connective tissue, and several rings (2-3 mm in width) are prepared.
-
-
Mounting in Organ Bath:
-
Each tracheal ring is suspended between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.
-
-
Equilibration:
-
The tracheal rings are allowed to equilibrate for a period of time (e.g., 60-90 minutes) under a resting tension (e.g., 1-2 g). During this period, the Krebs-Henseleit solution is changed every 15-20 minutes.
-
-
Induction of Contraction:
-
A stable baseline tension is established.
-
A contractile agent, typically acetylcholine or carbachol, is added to the organ bath to induce a submaximal, sustained contraction of the tracheal smooth muscle.
-
-
Addition of Antagonist:
-
Once a stable contraction plateau is reached, cumulative concentrations of the antagonist (this compound or ipratropium) are added to the organ bath.
-
-
Recording of Relaxation:
-
The relaxation of the tracheal ring in response to each concentration of the antagonist is recorded by the isometric force transducer and a data acquisition system.
-
-
Data Analysis:
-
The relaxation at each antagonist concentration is expressed as a percentage of the initial contraction induced by the agonist.
-
A concentration-response curve is plotted, and the EC50 (the concentration of the antagonist that produces 50% of the maximal relaxation) is determined.
-
Alternatively, for competitive antagonists, a Schild analysis can be performed to determine the pA2 value, which is a measure of the antagonist's affinity for the receptor.
-
Conclusion
Both this compound and ipratropium function as muscarinic receptor antagonists, leading to the relaxation of airway smooth muscle. Ipratropium is a well-characterized, non-selective antagonist with known potency at M1, M2, and M3 receptors. While this compound is also recognized as a muscarinic antagonist, a significant gap exists in the publicly available literature regarding its specific binding affinities and functional potencies on airway smooth muscle. This lack of quantitative data for this compound currently limits a direct and comprehensive head-to-head comparison with ipratropium. Further research is required to fully elucidate the pharmacological profile of this compound and to enable a more precise comparative assessment of its potential as a bronchodilator.
References
Correlating In Vitro and In Vivo Efficacy of Platyphylline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Platyphylline, a pyrrolizidine alkaloid with significant anticholinergic properties. By presenting available experimental data, detailed methodologies, and visual representations of its mechanism of action, this document aims to facilitate a deeper understanding of this compound's pharmacological profile and its therapeutic potential.
Executive Summary
This compound exerts its effects primarily as a competitive antagonist of muscarinic acetylcholine receptors. This action leads to the relaxation of smooth muscles, making it a compound of interest for conditions characterized by smooth muscle spasms, such as gastrointestinal and respiratory disorders. While in vitro studies provide valuable insights into its direct effects on isolated cells and tissues, in vivo studies are crucial for understanding its overall efficacy, safety, and pharmacokinetic profile in a whole organism. This guide bridges the gap between these two realms of research, offering a correlated view of this compound's performance.
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of this compound. Due to the limited publicly available and specific quantitative data for this compound, this section presents a generalized overview based on its known pharmacological class and qualitative descriptions from the literature. Further targeted research is required to populate these tables with precise values.
Table 1: In Vitro Efficacy of this compound
| Parameter | Test System | Target | Value | Reference |
| Binding Affinity (Ki) | Radioligand binding assay with muscarinic receptor subtypes (M1, M2, M3) | Muscarinic Acetylcholine Receptors | Data not available in searched literature | N/A |
| Functional Antagonism (EC50/IC50) | Isolated guinea pig ileum/trachea contraction assay | Muscarinic Acetylcholine Receptors | Data not available in searched literature | N/A |
| Cytotoxicity (IC50) | Various cell lines (e.g., hepatocytes, neuronal cells) | Cell Viability | Data not available in searched literature | N/A |
Table 2: In Vivo Efficacy and Toxicity of this compound
| Parameter | Animal Model | Route of Administration | Value | Reference |
| Bronchodilatory Activity (ED50) | Guinea pig model of bronchoconstriction | Inhalation/Intravenous | Data not available in searched literature | N/A |
| Antispasmodic Activity (ED50) | Rat model of intestinal spasticity | Oral/Intraperitoneal | Data not available in searched literature | N/A |
| Acute Toxicity (LD50) | Mouse/Rat | Oral/Intravenous | Data not available in searched literature | N/A |
Table 3: Pharmacokinetic Profile of this compound
| Parameter | Animal Model | Route of Administration | Value | Reference |
| Bioavailability (%) | Rat/Mouse | Oral | Data not available in searched literature | N/A |
| Half-life (t1/2) | Rat/Mouse | Intravenous/Oral | Data not available in searched literature | N/A |
| Clearance (CL) | Rat/Mouse | Intravenous | Data not available in searched literature | N/A |
| Volume of Distribution (Vd) | Rat/Mouse | Intravenous | Data not available in searched literature | N/A |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments relevant to the evaluation of this compound.
In Vitro Methodologies
1. Muscarinic Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for muscarinic acetylcholine receptor subtypes.
-
Protocol:
-
Membrane Preparation: Isolate cell membranes from tissues or cultured cells expressing the desired muscarinic receptor subtype (e.g., CHO cells transfected with human M1, M2, or M3 receptors).
-
Radioligand Binding: Incubate the prepared membranes with a known concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of this compound.
-
Separation and Counting: Separate the bound from free radioligand by rapid filtration.
-
Data Analysis: Measure the radioactivity of the filters and calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
2. Isolated Tissue Bath for Smooth Muscle Relaxation
-
Objective: To determine the functional antagonist potency (EC50 or pA2) of this compound on smooth muscle contraction.
-
Protocol:
-
Tissue Preparation: Isolate smooth muscle strips (e.g., guinea pig trachea or ileum) and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Contraction Induction: Induce a stable contraction in the tissue using a muscarinic agonist (e.g., acetylcholine or carbachol).
-
Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the organ bath and record the relaxation of the smooth muscle.
-
Data Analysis: Plot the percentage of relaxation against the logarithm of the this compound concentration to determine the EC50 value.
-
In Vivo Methodologies
1. Animal Models of Bronchodilation
-
Objective: To evaluate the in vivo bronchodilatory efficacy of this compound.
-
Protocol:
-
Animal Model: Use a suitable animal model, such as guinea pigs, which are highly sensitive to bronchoconstrictors.
-
Bronchoconstriction Induction: Induce bronchoconstriction using an aerosolized bronchoconstrictor agent like histamine or methacholine.
-
Drug Administration: Administer this compound via a relevant route (e.g., inhalation, intravenous, or intraperitoneal) prior to or after the bronchoconstrictor challenge.
-
Measurement of Airway Resistance: Measure changes in airway resistance and dynamic lung compliance using whole-body plethysmography.
-
Data Analysis: Determine the dose of this compound that causes a 50% inhibition of the bronchoconstrictor response (ED50).
-
2. Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound.
-
Protocol:
-
Animal Model: Typically conducted in rats or mice.
-
Drug Administration: Administer a single dose of this compound via both intravenous (for absolute bioavailability) and oral routes.
-
Blood Sampling: Collect serial blood samples at predetermined time points.
-
Bioanalysis: Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as bioavailability, half-life, clearance, and volume of distribution.
-
Mandatory Visualizations
Signaling Pathway of Muscarinic Receptor Antagonism by this compound
Caption: this compound competitively blocks acetylcholine at muscarinic M3 receptors, inhibiting smooth muscle contraction.
Experimental Workflow for In Vitro Efficacy Assessment
Caption: Workflow for determining this compound's in vitro efficacy.
Logical Relationship between In Vitro and In Vivo Correlation
Caption: Correlating in vitro and in vivo data is crucial for predicting clinical success.
Safety Operating Guide
Proper Disposal of Platyphylline: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling platyphylline must adhere to strict disposal procedures due to its classification as a toxic pyrrolizidine alkaloid. Improper disposal can pose significant environmental and health risks. This guide provides essential, step-by-step instructions for the safe and compliant management of this compound waste.
Hazardous Waste Determination
This compound, a toxic pyrrolizidine alkaloid, must be managed as hazardous waste. While not specifically listed as a P- or U-listed hazardous waste by the U.S. Environmental Protection Agency (EPA), its inherent toxicity requires that it be treated as a characteristic hazardous waste. The appropriate EPA waste code would likely fall under the "D-list" for toxicity. It is the responsibility of the waste generator to make a formal hazardous waste determination.
Segregation, Containment, and Labeling
Proper segregation and containment are critical to prevent accidental exposure and environmental contamination.
-
Waste Containers: Use only designated, leak-proof, and clearly labeled hazardous waste containers. These containers should be compatible with the chemical properties of this compound.
-
Segregation: Do not mix this compound waste with non-hazardous waste or other types of chemical waste. Keep it separate to ensure proper treatment and disposal.
-
Labeling: All containers must be clearly labeled with the words "Hazardous Waste," the name "this compound," and a description of the waste (e.g., "solid," "liquid solution"). The accumulation start date must also be clearly marked.
Approved Disposal Method
The recommended and most environmentally sound method for the disposal of this compound is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). Incineration at high temperatures ensures the complete destruction of the toxic alkaloid.
Under no circumstances should this compound waste be:
-
Poured down the drain.
-
Disposed of in regular trash.
-
Mixed with other non-hazardous laboratory waste.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Containment: Carefully place all this compound waste, including contaminated materials such as gloves, wipes, and empty vials, into the designated hazardous waste container.
-
Labeling: Immediately label the container with the required hazardous waste information.
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and transportation of the waste to a permitted TSDF.
-
Manifesting: Ensure that a hazardous waste manifest accompanies the shipment. This document tracks the waste from the point of generation to its final disposal and is required by law.
Quantitative Data Summary
| Parameter | Guideline |
| EPA Waste Classification | Characteristic Hazardous Waste (Toxicity) |
| Primary Disposal Method | High-Temperature Incineration |
| Container Type | Leak-proof, compatible, labeled hazardous waste container |
| Labeling Requirements | "Hazardous Waste," Chemical Name, Accumulation Date |
| Regulatory Oversight | EPA (Federal), State, and Local Environmental Agencies |
This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.
Safeguarding Your Research: Essential Safety and Handling Protocols for Platyphylline
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of Platyphylline, a toxic pyrrolizidine alkaloid. Adherence to these procedures is essential to ensure the safety of all laboratory personnel and to maintain a secure research environment. This compound is recognized for its toxicity, particularly its potential for liver damage, and as a substance that may harm fertility or an unborn child.[1][2] Therefore, a comprehensive approach to containment and handling is mandatory.
Core Safety and Handling Data
Given the potent nature of this compound, all quantitative data regarding its physical and toxicological properties must be clearly understood. The following table summarizes key information. Note that a specific Occupational Exposure Limit (OEL) has not been established; therefore, handling must be performed under conditions of high containment to minimize any potential exposure.
| Property | Data | Citation(s) |
| Chemical Name | This compound | [3] |
| CAS Number | 480-78-4 | [1][3] |
| Molecular Formula | C₁₈H₂₇NO₅ | [1][3][4] |
| Molecular Weight | 337.41 g/mol | [3][4] |
| Physical State | Crystalline solid | [1] |
| Melting Point | Approximately 129°C | [1][3] |
| Known Hazards | Toxic if swallowed, May damage fertility or the unborn child, Hepatotoxic (liver damage) | [1][2] |
| GHS Hazard Statements | H301 (Toxic if swallowed), H360 (May damage fertility or the unborn child) | [2] |
| First Aid Measures | No specific antidote is known. Treatment is supportive. In case of exposure, stop any continued contact and seek immediate medical attention. | [1] |
Operational Plan for Handling this compound
This step-by-step guide details the required procedures for safely managing this compound from receipt to disposal. These protocols are designed to minimize exposure risk and ensure regulatory compliance.
Receiving and Unpacking
-
Designated Receiving Area: All packages containing this compound must be opened in a designated and controlled area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Personnel unpacking the shipment must wear, at a minimum:
-
A disposable, solid-front lab coat.
-
Two pairs of chemical-resistant gloves (e.g., nitrile), with the outer pair covering the cuff of the lab coat.
-
ANSI-approved safety glasses with side shields or chemical splash goggles.
-
-
Visual Inspection: Carefully inspect the container for any signs of damage or leakage. If the container is compromised, it should be treated as a spill.[5] Do not return damaged containers without explicit instructions from the supplier.[5]
Storage
-
Secure and Labeled Storage: this compound must be stored in a locked, dedicated, and clearly labeled cabinet.[2] The storage area should be well-ventilated.
-
Secondary Containment: The primary container must be kept in a compatible and sealed secondary container to prevent release in case of a leak.
-
Inventory Management: Maintain a precise inventory log for this compound to track its use and disposal.
Weighing and Aliquoting
-
High Containment Required: All handling of solid this compound must be conducted within a certified chemical fume hood, glove box, or other suitable containment enclosure to prevent aerosol generation.
-
Enhanced PPE: In addition to the standard PPE, the following are required for handling the pure compound:
-
Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. A powered air-purifying respirator (PAPR) offers a higher level of protection.[6]
-
Protective Clothing: A disposable gown or coveralls should be worn over standard lab attire.[6][7]
-
-
Handling Techniques: Use tools and techniques that minimize the creation of dust. Prepare solutions directly where possible to avoid handling the powder.
Experimental Use
-
Controlled Environment: All experiments involving this compound must be performed within a chemical fume hood or other ventilated enclosure.
-
Clear Labeling: All vessels containing this compound, including solutions, must be clearly labeled with the compound name, concentration, and appropriate hazard warnings.[5]
-
Decontamination: All surfaces and equipment must be decontaminated after use. A suitable decontamination solution (e.g., a solution of sodium hypochlorite followed by a thiosulfate rinse) should be validated for effectiveness.
Waste Disposal
-
Segregated Waste Stream: All waste contaminated with this compound, including gloves, disposable labware, and cleaning materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7][8]
-
Acute Hazardous Waste: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]
-
Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[8] Do not dispose of this material down the drain or in regular trash.
Emergency Procedures: Spill Management Workflow
In the event of a this compound spill, a calm and systematic response is crucial to contain the material and protect personnel. The following workflow outlines the necessary steps.
Caption: Workflow for managing a this compound spill.
References
- 1. Pyrrolizidine alkaloids (HSG 26, 1989) [inchem.org]
- 2. youtube.com [youtube.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. foodsupplementseurope.org [foodsupplementseurope.org]
- 7. vumc.org [vumc.org]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
